molecular formula C21H27FN2O B485783 Adamantanyl 4-(2-fluorophenyl)piperazinyl ketone CAS No. 496054-77-4

Adamantanyl 4-(2-fluorophenyl)piperazinyl ketone

Cat. No.: B485783
CAS No.: 496054-77-4
M. Wt: 342.4g/mol
InChI Key: YLDHXUJVRLNQAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-adamantyl-[4-(2-fluorophenyl)-1-piperazinyl]methanone is a member of piperazines.

Properties

IUPAC Name

1-adamantyl-[4-(2-fluorophenyl)piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27FN2O/c22-18-3-1-2-4-19(18)23-5-7-24(8-6-23)20(25)21-12-15-9-16(13-21)11-17(10-15)14-21/h1-4,15-17H,5-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLDHXUJVRLNQAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)C34CC5CC(C3)CC(C5)C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to (1-Adamantyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of (1-adamantyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the underlying scientific rationale, ensuring a robust and reproducible experimental framework.

Introduction: The Scientific Rationale

The convergence of an adamantane scaffold with a fluorophenylpiperazine moiety in a single molecular entity presents a compelling case for investigation in medicinal chemistry. The adamantane group, a rigid and lipophilic cage-like hydrocarbon, is a well-established pharmacophore known to enhance the metabolic stability and modulate the activity of various drug molecules[1][2]. Its unique structure can facilitate favorable interactions with biological targets.

The 2-fluorophenylpiperazine fragment is a common feature in a number of centrally acting agents. The fluorine substitution can significantly alter the electronic properties and metabolic fate of the phenyl ring, often leading to improved pharmacokinetic profiles and target engagement. The piperazine linker provides a flexible yet constrained connection between these two key pharmacophores.

This technical guide outlines a reliable synthetic route to (1-adamantyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone and discusses its potential applications based on the known pharmacology of its constituent parts.

Chemical Identity and Properties

PropertyPredicted Value
Molecular Formula C21H27FN2O
Molecular Weight 358.46 g/mol
IUPAC Name (1-Adamantyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone
Appearance Expected to be a solid at room temperature

Synthesis Protocol: A Self-Validating System

The synthesis of (1-adamantyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone is approached via a standard nucleophilic acyl substitution reaction. The protocol is designed to be robust and high-yielding, with in-process controls to ensure the integrity of the final product.

Starting Materials
  • 1-(2-Fluorophenyl)piperazine (CAS: 1011-15-0)

  • Adamantane-1-carbonyl chloride (CAS: 2094-72-6)

  • Triethylamine (Et3N) (CAS: 121-44-8)

  • Dichloromethane (DCM), anhydrous (CAS: 75-09-2)

Step-by-Step Synthesis Workflow
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-(2-fluorophenyl)piperazine (1.0 eq).

  • Solvent and Base: Dissolve the starting material in anhydrous dichloromethane (DCM). Add triethylamine (1.2 eq) to the solution. The triethylamine acts as a base to quench the HCl generated during the reaction.

  • Acylation: Cool the reaction mixture to 0 °C using an ice bath. Add a solution of adamantane-1-carbonyl chloride (1.1 eq) in anhydrous DCM dropwise over 15-20 minutes. The slow addition helps to control the exothermicity of the reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexanes).

  • Work-up: Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution to remove any unreacted acid chloride and neutralize the triethylammonium hydrochloride salt. Separate the organic layer.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Final Product A 1-(2-Fluorophenyl)piperazine F Acylation Reaction A->F B Adamantane-1-carbonyl chloride B->F C DCM (solvent) C->F D Triethylamine (base) D->F E 0°C to RT E->F G Aqueous Work-up F->G Reaction Mixture H Column Chromatography G->H Crude Product I (1-Adamantyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone H->I Purified Product

Caption: Synthetic workflow for the preparation of the target compound.

Characterization and Validation

To confirm the identity and purity of the synthesized (1-adamantyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone, a suite of analytical techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show characteristic signals for the adamantyl protons (typically in the range of 1.7-2.1 ppm), the piperazine protons, and the aromatic protons of the 2-fluorophenyl group.

    • ¹³C NMR will confirm the presence of all carbon atoms, including the carbonyl carbon (expected around 170-180 ppm).

    • ¹⁹F NMR will show a single resonance for the fluorine atom, with coupling to the adjacent aromatic protons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecule, providing definitive evidence of its elemental composition.

  • Infrared (IR) Spectroscopy: An IR spectrum will show a strong absorption band for the amide carbonyl group (typically around 1630-1680 cm⁻¹).

Potential Biological Activity and Applications

The biological profile of (1-adamantyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone is likely to be influenced by both the adamantane and the 2-fluorophenylpiperazine moieties.

  • Central Nervous System (CNS) Activity: Phenylpiperazine derivatives are known to interact with a variety of CNS receptors, including serotonin and dopamine receptors. The incorporation of the adamantane group could modulate this activity and improve brain penetration due to its lipophilicity.

  • Antiviral and Antiproliferative Potential: Adamantane derivatives have a history of use as antiviral agents. Furthermore, adamantane-containing compounds have been explored for their anticancer properties[3].

  • Metabolic Stability: The adamantane core is resistant to metabolic degradation, which could impart a favorable pharmacokinetic profile to the molecule, leading to a longer half-life in vivo.

Conclusion

This technical guide provides a comprehensive framework for the synthesis, characterization, and potential exploration of (1-adamantyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone. The described protocol is robust and relies on well-established chemical principles, ensuring a high degree of success for researchers in the field of medicinal chemistry and drug discovery. The unique combination of the adamantane and fluorophenylpiperazine pharmacophores makes this a molecule of significant interest for further biological evaluation.

References

  • PubChem. (1-(2-Fluorophenyl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Alamri, M. A., et al. (2021). Fluorophenyl Adamantane Derivatives: Anticancer Activity and Biological Targets. Molecules, 26(16), 4995.
  • Gogolashvili, I., et al. Project Summary: Synthesis of new derivatives of biological active N-adamantyl-, N-adamantoylaminobenzenes and 2-, 5(6)-adamantylbenzimidazoles.
  • Xu, X., et al. (2013). Novel Synthesis of Heterocycle-Containing Adamantane Derivatives. Asian Journal of Chemistry, 25(13), 7293-7295.
  • Barbakadze, V., et al. (2009). Adamantane-Containing Biological Active Compounds: Synthesis, Properties and Use. Asian Journal of Chemistry, 21(9), 7016-7022.
  • Papanastasiou, I., et al. (2015). Synthesis and Cytotoxicity of 4-(2-Adamantyl)phenylalkylamines. Letters in Organic Chemistry, 12(5), 319-323.
  • Su, Q., et al. (2012). Facile Synthesis of N-{2-[4-(2-Pyrimidinyl)-1-Piperazinyl]ethyl} Adamantane-1-Carboxamide.
  • RSC Publishing. (2021). Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors. RSC Med. Chem., 12, 1357-1367.
  • MDPI. (2022). Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)
  • Wikipedia. Adamantane. Wikimedia Foundation. Retrieved from [Link]

  • Arkat USA, Inc. (2021).

Sources

A Technical Guide to the Solubility Characterization of Adamantanyl 4-(2-fluorophenyl)piperazinyl Ketone (AD-FPK)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The aqueous solubility of a drug candidate is a critical determinant of its oral bioavailability and overall developability. Approximately 40% of new chemical entities exhibit poor aqueous solubility, a challenge that can terminate development.[1][2] This guide provides a comprehensive framework for the solubility characterization of the novel chemical entity Adamantanyl 4-(2-fluorophenyl)piperazinyl ketone (AD-FPK). By dissecting its structural components—a lipophilic adamantane cage, a basic phenylpiperazine core, and a polar ketone linker—we predict its physicochemical properties and outline a multi-tiered experimental strategy to rigorously define its solubility profile. This document details gold-standard thermodynamic and high-throughput kinetic methodologies, explores the impact of physiological pH and biorelevant media, and provides actionable protocols for scientists in the field of drug discovery and development.

Introduction and Physicochemical Profile of AD-FPK

Adamantanyl 4-(2-fluorophenyl)piperazinyl ketone (AD-FPK) is a novel compound whose structure presents a classic challenge in pharmaceutical development: balancing potency-driving lipophilicity with the aqueous solubility required for effective drug absorption. Understanding its solubility is not merely a data point but a cornerstone for formulation design and predicting in vivo performance.[3]

Structural Deconstruction and Predicted Properties

The solubility behavior of AD-FPK is governed by the interplay of its three primary structural motifs:

  • Adamantanyl Group: This rigid, bulky hydrocarbon cage is exceptionally lipophilic.[4][5] Its inclusion significantly increases the molecule's nonpolar surface area, which is expected to drastically lower aqueous solubility.[4][6] Adamantane's hydrophobicity can enhance membrane permeability, but often at the cost of solubility.[5][7]

  • 4-(2-fluorophenyl)piperazinyl Ketone Core: The piperazine ring contains a basic nitrogen atom, making AD-FPK a weakly basic drug. This structural feature predicts a strong pH-dependent solubility profile.[8][9][10] At low (acidic) pH, the piperazine nitrogen will be protonated, forming a more soluble salt.[8][11] Conversely, in the neutral to basic environment of the lower gastrointestinal tract, the compound will exist primarily in its less soluble, un-ionized form.[12] The ketone linker introduces a polar group capable of acting as a hydrogen bond acceptor, which may slightly improve solubility compared to a non-polar linker.[13][14][15]

Based on this analysis, AD-FPK is predicted to be a Biopharmaceutical Classification System (BCS) Class II compound: high permeability and low solubility.[16][17][18] For such compounds, the rate-limiting step to absorption is typically drug dissolution.[16]

Predicted Property Value / Classification Rationale
Compound Type Weakly Basic DrugThe presence of the piperazine moiety suggests a pKa in the range of 7-8.
Aqueous Solubility LowDominated by the large, lipophilic adamantanyl group.[4]
Solubility Profile pH-DependentHigher solubility at acidic pH due to protonation of the piperazine nitrogen.[10][11]
Predicted BCS Class Class II (Low Solubility, High Permeability)The lipophilic nature suggests good membrane permeability but poor dissolution.[16][17][18]
LogP (Octanol-Water) High (>4)Estimated based on the significant contribution of the adamantane and fluorophenyl groups.

Experimental Methodologies for Solubility Assessment

A dual-pronged approach using both kinetic and thermodynamic methods is essential for a comprehensive solubility assessment. Kinetic assays are ideal for high-throughput screening in early discovery, while thermodynamic methods provide the definitive equilibrium solubility value required for late-stage development and formulation.[19][20][21]

Thermodynamic Solubility: The Shake-Flask Method

This "gold standard" method determines the equilibrium solubility of a compound in a given solvent, representing the true saturation point.[22][23] It is crucial for pre-formulation studies and regulatory submissions.

Protocol: Shake-Flask Thermodynamic Solubility

  • Preparation: Add an excess amount of solid AD-FPK (ensuring undissolved solid remains) to a known volume (e.g., 2 mL) of the test solvent (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.[23][24]

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25°C or 37°C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[19][21][22]

  • Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution via centrifugation (e.g., 15,000 rpm for 20 minutes) or filtration through a low-binding filter (e.g., 0.22 µm PVDF).[19][24]

  • Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of dissolved AD-FPK using a validated analytical method, typically HPLC-UV, against a standard curve.[19][22]

  • Verification: After analysis, measure the pH of the remaining suspension to ensure it has not changed significantly.[23]

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Add excess solid AD-FPK to test solvent B Agitate at constant temp (24-48 hours) A->B C Centrifuge or Filter to remove solid B->C D Analyze supernatant by HPLC-UV C->D

Caption: Thermodynamic Solubility Workflow.

Kinetic Solubility for High-Throughput Screening

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration DMSO stock into an aqueous buffer.[25][26][27] This method is not a measure of true equilibrium but is invaluable for ranking large numbers of compounds in early drug discovery.[20][21]

Protocol: Kinetic Solubility via Nephelometry or Direct UV

  • Stock Solution: Prepare a high-concentration stock solution of AD-FPK in 100% DMSO (e.g., 10 mM).

  • Plate Preparation: Dispense a small volume of the DMSO stock (e.g., 2 µL) into the wells of a 96- or 384-well microplate.[25]

  • Precipitation: Rapidly add the aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve the final desired concentration, ensuring the final DMSO concentration is low (e.g., <2%).[27]

  • Incubation: Mix the plate and incubate at a controlled temperature (e.g., 25°C) for a short period (e.g., 1.5-2 hours).[25][27]

  • Measurement:

    • Nephelometry: Measure the light scattering caused by precipitated particles using a nephelometer.[19][25] The solubility limit is the concentration at which scattering significantly increases.

    • Direct UV: Filter the plate to remove precipitate. Measure the UV absorbance of the filtrate and quantify the concentration of the soluble compound against a standard curve.[25]

G A Prepare 10 mM DMSO Stock B Dispense stock into microplate A->B C Add aqueous buffer (e.g., PBS) B->C D Incubate (1.5-2 hours) C->D E Measure precipitate (Nephelometry) D->E F Filter & Measure soluble fraction (UV) D->F

Caption: Kinetic Solubility Workflow.

Data Interpretation: The Impact of Physiological Conditions

Solubility data from simple buffers provides a baseline but is often poorly predictive of in vivo behavior. A thorough characterization must assess solubility across a range of physiologically relevant conditions.

pH-Dependent Solubility Profile

As a weak base, AD-FPK's solubility will be highly dependent on the pH of its environment.[8][10] Characterizing this relationship is critical for predicting its behavior as it transits from the acidic stomach to the more neutral small intestine.

A pH-solubility profile should be generated by performing the thermodynamic shake-flask method in a series of buffers across the physiological pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4).[16] The expected result is high solubility at low pH, which decreases sharply as the pH approaches and exceeds the compound's pKa.[11][12] This phenomenon can lead to supersaturation and subsequent precipitation in the small intestine, a critical consideration for bioavailability.[28]

pH of Medium Simulated GI Environment Expected AD-FPK Solubility
1.2 Stomach (Fasted)High
4.5 Small Intestine (Upper)Moderate
6.8 Small Intestine (Lower)Low
7.4 Blood/SystemicVery Low
Solubility in Biorelevant Media (FaSSIF & FeSSIF)

Simple aqueous buffers lack the bile salts and phospholipids present in the human gut that aid in the solubilization of lipophilic drugs.[29] Therefore, measuring solubility in biorelevant media is a more accurate way to predict in vivo dissolution.[30][31][32]

  • FaSSIF (Fasted State Simulated Intestinal Fluid): This medium mimics the composition of intestinal fluid on an empty stomach (pH ~6.5) and contains low concentrations of sodium taurocholate (a bile salt) and lecithin (a phospholipid).[30][31][33]

  • FeSSIF (Fed State Simulated Intestinal Fluid): This medium simulates the intestinal environment after a meal (pH ~5.0) and has significantly higher concentrations of bile salts and lecithin, reflecting the digestive response.[30][31][34]

For a highly lipophilic compound like AD-FPK, solubility is expected to be significantly higher in both FaSSIF and FeSSIF compared to simple buffers, with FeSSIF likely showing the greatest solubilizing effect due to its higher micelle content.[29][34] This data is crucial for understanding potential food effects on the drug's absorption.

Medium pH Expected AD-FPK Solubility Rationale
Phosphate Buffer 6.8LowBaseline aqueous solubility.
FaSSIF 6.5ModerateMicellar solubilization by bile salts/lecithin.[33]
FeSSIF 5.0HighLower pH and higher micelle concentration enhance solubility.[34]

Strategies for Solubility Enhancement

If the determined solubility of AD-FPK is insufficient for therapeutic viability (e.g., <10 µg/mL), several formulation strategies can be explored.[35][36] The choice of method depends on the drug's properties and the desired dosage form.[2][3]

  • Salt Formation: Targeting the basic piperazine nitrogen to form a salt (e.g., hydrochloride, mesylate) is a common and effective method to increase the dissolution rate and apparent solubility of weakly basic drugs.[1][2]

  • Amorphous Solid Dispersions (ASDs): Dispersing AD-FPK in its amorphous (non-crystalline) state within a polymer matrix can prevent the formation of the stable, low-solubility crystal lattice, thereby maintaining a higher energy state that favors dissolution.[1][36]

  • Particle Size Reduction: Techniques like micronization or nanosuspension increase the surface area of the drug particles, which can enhance the rate of dissolution according to the Noyes-Whitney equation.[3][35]

  • Co-solvents and Formulation Vehicles: For preclinical studies, determining solubility in common vehicles like PEG 400, propylene glycol, or various surfactant-based systems is essential for developing appropriate dosing solutions.[1][35]

Conclusion

The structural features of Adamantanyl 4-(2-fluorophenyl)piperazinyl ketone (AD-FPK)—specifically its bulky lipophilic adamantane group and basic piperazine core—strongly suggest it is a BCS Class II compound with low, pH-dependent aqueous solubility. A rigorous, multi-faceted characterization is therefore imperative. By employing both thermodynamic and kinetic assays and evaluating solubility in physiologically relevant media like FaSSIF and FeSSIF, researchers can build a comprehensive profile that accurately predicts in vivo challenges and informs rational formulation design. This systematic approach is fundamental to navigating the complexities of drug development and successfully advancing promising but poorly soluble candidates like AD-FPK toward the clinic.

References

  • Verma, S., & Rawat, A. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
  • Ansari, M. J. (n.d.). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Research.
  • Prajapati, R., & Patel, P. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences Review and Research.
  • Jadhav, N. et al. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Journal of Applied Pharmaceutical Science.
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • S, S., & S, S. (2023). Solubility enhancement techniques: A comprehensive review. GSC Biological and Pharmaceutical Sciences, 22(3), 209–220.
  • Klein, S. (2002). The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug. Dissolution Technologies.
  • Wikipedia. (2023, December 26).
  • Agno Pharmaceuticals. (n.d.).
  • ResearchGate. (n.d.). Schematic representation of the pH-solubility profile of a basic drug.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Dissolution Technologies. (n.d.).
  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • Pharma Lesson. (2025, March 4). Biorelevant Dissolution Media | FaSSIF & FeSSIF in Drug Development.
  • Kumar, L. et al. (2022). Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review. Applied Pharmaceutical Science & Research, 1(1), 1-13.
  • ResearchGate. (n.d.). Solubility of the tested drugs in (A) FaSSIF, and in (B) FeSSIF.
  • International Journal of Pharmaceutical Sciences Review and Research. (2025, March 30).
  • Taylor & Francis. (n.d.).
  • Dissolution Technologies. (n.d.).
  • PubMed Central. (2015).
  • Biorelevant.com. (n.d.).
  • PubMed. (2008). In vitro solubility assays in drug discovery.
  • Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay.
  • PubMed Central. (2016). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug.
  • Journal of Chemical Health Risks. (2025, October 5). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research.
  • Biorelevant.com. (n.d.). Two stage biorelevant dissolution test.
  • pH and Solvent Effect on Drug Solubility. (n.d.).
  • ConnectSci. (2024, August 2). Unlocking therapeutic potential: the role of adamantane in drug discovery.
  • SciELO. (2015).
  • Taylor & Francis Online. (2008, October 20).
  • PCBIS. (n.d.). Thermodynamic solubility.
  • ResearchGate. (2025, August 6). (PDF)
  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • Biorelevant.com. (n.d.).
  • Bienta.net. (n.d.). Shake-Flask Solubility Assay.
  • ResearchGate. (2024, August 2). Unlocking therapeutic potential: the role of adamantane in drug discovery.
  • PubMed. (2015).
  • PubMed. (2016). Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents.
  • ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?
  • Wikipedia. (n.d.). Adamantane.
  • Purosolv. (2025, June 26). Role of Acetone in Solubility Enhancement of Drugs.
  • Aldehydes and Ketones in Medical Chemistry. (n.d.).
  • Science.gov. (n.d.). increase drug solubility: Topics.
  • Solubility of Things. (n.d.). Piperazine.
  • PubChem. (n.d.). 1-(4-chlorobenzoyl)-2-(2-(4-(4-fluorophenyl)piperazinyl)ethyl)piperidine dihydrochloride.

Sources

Methodological & Application

Application Note: Structural Elucidation and Isomeric Differentiation of Fluorophenyl Piperazine Ketones via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust LC-MS/MS methodology for the characterization of fluorophenyl piperazine ketones, a structural class frequently encountered in novel psychoactive substances (NPS) and psychopharmaceutical research. We address the critical analytical challenge of differentiating positional isomers (ortho-, meta-, and para-fluorine substitution) using Electrospray Ionization (ESI) fragmentation mechanics. This guide provides a self-validating protocol for identifying diagnostic product ions derived from


-cleavage and piperazine ring disassembly, supported by mechanistic rationales and high-resolution fragmentation maps.

Introduction

Fluorophenyl piperazine ketones represent a hybrid class of compounds combining the pharmacophore of synthetic cathinones with piperazine moieties. The presence of the fluorine atom on the phenyl ring enhances lipophilicity and metabolic stability, while the piperazine ring often confers serotonergic activity.

A major analytical bottleneck is the differentiation of positional isomers (e.g., 2-fluoro, 3-fluoro, and 4-fluoro analogs). These isomers often share identical molecular weights and similar retention times on standard C18 columns. However, their fragmentation patterns in tandem mass spectrometry (MS/MS) exhibit subtle but reproducible intensity differences driven by electronic effects (inductive and mesomeric) and steric hindrance (the "ortho effect").

This protocol leverages these mechanistic differences to establish a definitive identification workflow.

Experimental Protocol

Reagents and Sample Preparation
  • Stock Solution: Dissolve 1 mg of target analyte in 1 mL Methanol (LC-MS grade).

  • Working Standard: Dilute stock to 100 ng/mL in Mobile Phase A/B (50:50).

  • Internal Standard: Use deuterated analogs (e.g., TFMPP-d4) if available, or a structural analog like 3,4-dichlorophenylpiperazine.

Liquid Chromatography Conditions

To achieve separation of positional isomers, a Biphenyl stationary phase is superior to C18 due to enhanced


 interactions with the fluorinated aromatic ring.
ParameterSetting
System UHPLC (Agilent 1290 / Waters Acquity or equivalent)
Column Biphenyl Phase , 2.1 x 100 mm, 1.7 µm (e.g., Kinetex or Raptor)
Mobile Phase A Water + 0.1% Formic Acid + 5mM Ammonium Formate
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temp 40°C
Gradient 0-1 min: 5% B; 1-8 min: 5%

60% B; 8-10 min: 95% B.
Mass Spectrometry Parameters
  • Ionization: ESI Positive Mode (

    
    )
    
  • Source Temp: 350°C

  • Capillary Voltage: 3.0 kV

  • Collision Energy (CE): Ramped (15, 30, 45 eV) to capture both labile and stable fragments.

Results & Discussion: Fragmentation Mechanics

General Fragmentation Pathway

The fragmentation of fluorophenyl piperazine ketones is dominated by the stability of the acylium ion formed via


-cleavage. The protonated precursor 

typically undergoes cleavage at the bond between the carbonyl carbon and the

-carbon (the carbon attached to the piperazine nitrogen).

Key Diagnostic Ions:

  • Fluorobenzoyl Cation (

    
     123):  The "signature" ion for mono-fluorinated derivatives. Formed by 
    
    
    
    -cleavage adjacent to the carbonyl.
  • Immonium Ion: The nitrogen-containing fragment.[1] Its mass depends on the alkyl chain length (e.g., if the ketone linker is a propanone, the immonium species includes the ethyl group and the piperazine ring).

  • Fluorophenyl Cation (

    
     95):  Formed by the loss of CO from the fluorobenzoyl cation.
    
  • Piperazine Ring Fragments: Secondary fragmentation leads to ring opening, often observed as losses of

    
     (28 Da) or 
    
    
    
    .
Visualization of Signaling Pathways (Fragmentation Map)

The following diagram illustrates the stepwise degradation of a representative 1-(4-fluorophenyl)-2-(1-piperazinyl)-1-propanone.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z ~237 AlphaCleavage α-Cleavage Mechanism Precursor->AlphaCleavage Collision Induced Dissociation BenzoylIon Fluorobenzoyl Cation (Acylium Ion) m/z 123 AlphaCleavage->BenzoylIon Charge Retention on Carbonyl (Dominant) ImmoniumIon Piperazine Immonium Ion (Alkyl-Piperazine species) AlphaCleavage->ImmoniumIon Charge Retention on Nitrogen (Secondary) PhenylIon Fluorophenyl Cation m/z 95 BenzoylIon->PhenylIon Loss of CO (-28 Da) PipFrag1 Piperazine Ring Opening (Loss of C2H4) ImmoniumIon->PipFrag1 Ring Cleavage PipFrag2 Low Mass Amine m/z 56 / 70 PipFrag1->PipFrag2 Further degradation

Caption: Figure 1. Proposed ESI-MS/MS fragmentation pathway for fluorophenyl piperazine ketones, highlighting the divergent charge retention pathways (Acylium vs. Immonium).

Isomeric Differentiation (The "Ortho Effect")

Differentiation of o-, m-, and p- isomers relies on the relative abundance (RA) of the Fluorobenzoyl ion (


 123) versus the Immonium ion.
  • Ortho-F (2-fluorophenyl): The fluorine atom at the ortho position creates steric hindrance and electronic repulsion with the carbonyl oxygen. This destabilizes the planar transition state required for resonance stabilization of the benzoyl cation. Result: Lower abundance of

    
     123 relative to the immonium ion compared to para-isomers.
    
  • Para-F (4-fluorophenyl): The fluorine is distant from the reaction center. The resonance donation of fluorine (mesomeric effect) can stabilize the acylium ion. Result: High abundance of

    
     123.
    
  • Meta-F (3-fluorophenyl): Intermediate behavior, often distinguishable by retention time on Biphenyl columns (Meta often elutes between Ortho and Para).

Data Summary Table: Isomer Specificity

IsomerRetention Time (Biphenyl)Dominant Fragment

123 / Immonium Ratio
2-Fluoro (Ortho) Early EluterImmonium /

95
Low (< 0.5)
3-Fluoro (Meta) Mid EluterMixedMedium (~ 1.0)
4-Fluoro (Para) Late Eluter

123 (Base Peak)
High (> 2.0)

Validation & Troubleshooting

Self-Validating Checks
  • The "95/123 Check": If

    
     95 is present without
    
    
    
    123, check your collision energy. Excessive energy destroys the diagnostic benzoyl ion.
  • Nitrogen Rule Verification: The precursor is likely an odd mass (assuming 2 nitrogens), while major fragments (benzoyl) are odd mass (even electron ions in ESI).

  • Column Performance: If o/m/p isomers co-elute, the mobile phase pH is likely too low. Adjust Ammonium Formate to pH 4.5 to utilize the piperazine's pKa for selectivity changes.

Common Pitfalls
  • In-Source Fragmentation: High capillary temperatures (>400°C) can cause premature loss of water or HF, complicating the spectra. Keep source temp moderate (350°C).

  • Isobaric Interferences: Synthetic impurities often include des-fluoro or chloro-analogs. Monitor

    
     105 (non-fluorinated benzoyl) to rule out contamination.
    

References

  • UNODC (United Nations Office on Drugs and Crime). (2021). Recommended Methods for the Identification and Analysis of Synthetic Cathinones. Retrieved from [Link]

  • Zhu, N., et al. (2021).[2][3] Mass Fragmentation Characteristics of Piperazine Analogues.[2][4][5][6] Journal of Chinese Mass Spectrometry Society.[2][7] Retrieved from [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). Mass Spectral Library - Version 3.11. Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. (2023). Compound Summary: 1-(4-Fluorophenyl)piperazine. Retrieved from [Link]

Sources

Precision Characterization of Adamantanyl Ketones: Optimized Radioligand Binding Protocols for Cannabinoid Receptors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

Adamantanyl ketones represent a structurally distinct class of synthetic cannabinoid receptor agonists (SCRAs), typified by compounds such as AB-001 (1-pentyl-3-(1-adamantoyl)indole). Unlike traditional naphthoylindoles (e.g., JWH-018), these ligands incorporate a rigid, bulky, and highly lipophilic adamantane cage linked via a ketone bridge to an indole or indazole core.

While this structural motif confers high affinity for Cannabinoid Receptors 1 and 2 (CB1/CB2), it presents unique experimental challenges. The extreme hydrophobicity (LogP > 4.5) of the adamantyl moiety leads to rapid aggregation in aqueous buffers and significant non-specific binding (NSB) to plasticware. Standard GPCR binding protocols often yield variable


 values for these compounds due to ligand depletion.

This guide provides an optimized Competition Radioligand Binding Assay specifically engineered for adamantanyl ketones, incorporating critical modifications to mitigate lipophilic artifacts and ensure robust


 determination.

Mechanistic Basis of Binding

To optimize the assay, one must understand the binding mode. The adamantane group functions as a "super-lipophilic" anchor.

Structural Interaction Map

The adamantane cage occupies the deep hydrophobic pocket of the CB1 receptor formed by Transmembrane helices (TM) 3, 5, and 6. The ketone carbonyl functions as a hydrogen bond acceptor, often interacting with residues near the toggle switch (e.g., W356 or F200 regions), stabilizing the active receptor conformation.

CB_Binding_Mechanism Ligand Adamantanyl Ketone (e.g., AB-001) Adamantane Adamantane Cage (Lipophilic/Bulky) Ligand->Adamantane Ketone Ketone Linker (C=O) Ligand->Ketone Core Indole/Indazole Core Ligand->Core HydroPocket Hydrophobic Pocket (TM3, TM5, TM6) Adamantane->HydroPocket Van der Waals Interactions H_Bond H-Bond Donor (Receptor Residue) Ketone->H_Bond Dipole Interaction Aromatic Aromatic Stacking (F200/W356) Core->Aromatic π-π Stacking Receptor CB1 Receptor (Orthosteric Site) HydroPocket->Receptor H_Bond->Receptor Aromatic->Receptor

Figure 1: Pharmacophore interaction map of adamantanyl ketones within the CB1 orthosteric binding site. The bulky adamantane cage drives affinity through extensive hydrophobic contact.

Strategic Experimental Design

The "Sticky Ligand" Problem

Adamantanyl ketones adhere avidly to polypropylene and polystyrene. If you prepare a serial dilution in standard plastic tubes and transfer it to the assay plate, the actual concentration of free drug will be significantly lower than calculated, leading to an underestimation of potency (high


) .
The Optimized Solution System
  • Vessel Selection: All serial dilutions must be performed in silanized glass vials or low-binding polypropylene (e.g., Eppendorf LoBind).

  • Filter Pre-treatment: Glass fiber filters (GF/B or GF/C) must be pre-soaked in 0.1% - 0.5% Polyethyleneimine (PEI) . PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, preventing the positively charged radioligand (often amino-alkyl indoles) from sticking to the filter.

  • BSA Balance: Bovine Serum Albumin (BSA) is required in the buffer to keep the adamantane soluble. However, >0.5% BSA creates a "lipid sink" that sequesters the drug. Optimal: 0.1% Fatty-Acid Free BSA.

Detailed Protocol: Competition Binding Assay

A. Materials & Reagents[1][2][3][4][5][6][7]
  • Membranes: CHO-K1 or HEK293 cells stably expressing human CB1 or CB2 receptors (

    
     pmol/mg protein).
    
  • Radioligand: [

    
    H]-CP55,940 (Specific Activity: 100–180 Ci/mmol). Note: This is preferred over [
    
    
    
    H]-WIN55,212-2 for adamantanes due to better displacement kinetics.
  • Test Compounds: Adamantanyl ketones (dissolved in 100% DMSO to 10 mM stock).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl

    
    , 1 mM EDTA, 0.1% BSA (Fatty Acid Free) .
    
  • Wash Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl

    
    , 0.5% BSA  (Ice cold). Note: Higher BSA in wash helps strip non-specific binding from filters.
    
B. Membrane Preparation (Prerequisite)
  • Harvest cells in ice-cold PBS + Protease Inhibitors.

  • Homogenize (Polytron) and centrifuge at 200

    
     (10 min) to remove debris.
    
  • Centrifuge supernatant at 40,000

    
     (30 min, 4°C).
    
  • Resuspend pellet in Assay Buffer (no BSA yet), aliquot, and store at -80°C.

C. Assay Workflow

Step 1: Plate Preparation Use 96-well polypropylene V-bottom plates (low binding).

  • Total Binding (TB): Add 25

    
    L Assay Buffer + DMSO vehicle.
    
  • Non-Specific Binding (NSB): Add 25

    
    L of 10 
    
    
    
    M unlabeled CP55,940 (or SR141716A).
  • Test Wells: Add 25

    
    L of adamantanyl ketone serial dilutions (10 pM to 10 
    
    
    
    M).
    • Critical: Final DMSO concentration must be

      
      .
      

Step 2: Radioligand Addition Add 25


L of [

H]-CP55,940.
  • Target concentration:

    
     (typically 0.5 nM).
    

Step 3: Receptor Initiation Add 200


L of membrane suspension (diluted to 5–10 

g protein/well in Assay Buffer + 0.1% BSA).
  • Total Volume: 250

    
    L.[1]
    

Step 4: Equilibrium Incubation Incubate at 30°C for 90 minutes .

  • Why? Adamantanes have slow association/dissociation kinetics due to lipophilicity. 60 minutes is often insufficient for equilibrium.

Step 5: Harvesting

  • Pre-soak GF/C filter plates in 0.5% PEI for 60 minutes at 4°C.

  • Harvest using a vacuum manifold (e.g., PerkinElmer FilterMate).

  • Wash filters rapidly (

    
    L) with Ice-Cold Wash Buffer .
    
  • Dry filters (50°C, 30 min) or use Meltilex.

  • Add scintillant and count (LSC).

Data Analysis & Interpretation

Calculation of

Raw CPM (Counts Per Minute) data must be converted to specific binding.

  • Specific Binding:

    
    .
    
  • 
     Determination:  Fit data to a non-linear regression (One-site competition model):
    
    
    
    
  • Cheng-Prusoff Correction: Convert

    
     to the equilibrium dissociation constant (
    
    
    
    ):
    
    
    • 
       = Concentration of radioligand used (nM).
      
    • 
       = Dissociation constant of radioligand (determined previously via Saturation Binding).[2]
      
Representative Data: Adamantanyl Ketone SAR

The table below illustrates how the adamantane linkage affects affinity.

CompoundStructurehCB1

(nM)
hCB2

(nM)
Selectivity (CB2/CB1)
AB-001 1-adamantyl ketone2.4 ± 0.518 ± 37.5
Analogue A 2-adamantyl ketone15.2 ± 2.11.1 ± 0.20.07
Analogue B Naphthyl ketone (JWH-018)9.0 ± 1.02.9 ± 0.50.32

Note: The 1-adamantyl group (AB-001) generally favors CB1 affinity compared to the naphthyl equivalent, while shifting the attachment to the 2-position often enhances CB2 selectivity.

Troubleshooting & Quality Control

The following workflow diagram addresses common failure modes when assaying adamantanyl compounds.

Troubleshooting_Workflow Start Analyze Binding Curve CheckNSB Is NSB > 20% of Total? Start->CheckNSB CheckHill Is Hill Slope < -1.2? CheckNSB->CheckHill No WashIssue Action: Increase Wash Vol or BSA in Wash Buffer CheckNSB->WashIssue Yes CheckIC50 Is IC50 > 1000 nM? CheckHill->CheckIC50 No AggIssue Action: Reduce DMSO < 0.5% Use Silanized Glass CheckHill->AggIssue Yes (Steep Slope = Aggregation) Valid Valid Assay Calculate Ki CheckIC50->Valid No (Potent) Degradation Action: Check Ligand Purity (Adamantanes are stable, but check DMSO) CheckIC50->Degradation Yes (Weak) FilterIssue Action: Check PEI Soaking (Must be >1 hour) WashIssue->FilterIssue

Figure 2: Decision matrix for troubleshooting radioligand binding assays with lipophilic adamantanyl ligands.

References

  • International Union of Basic and Clinical Pharmacology (IUPHAR). Cannabinoid Receptors Introduction. Guide to Pharmacology. [Link]

  • Banister, S. D., et al. (2013). Effects of bioisosteric fluorine substitution on the cannabinoid receptor binding affinity of 1-pentyl-3-(1-adamantoyl)indole (AB-001). ACS Chemical Neuroscience. [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. [Link]

  • Wiley, J. L., et al. (2014). Pharmacological evaluation of the cannabimimetic activity of adamantyl-indoles and -indazoles. Neuropharmacology. [Link]

Sources

Application Note: Advanced Crystallization Techniques for the Purification of Adamantanyl Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide by a Senior Application Scientist

Introduction: The Critical Role of Purity in Adamantanyl Piperazine APIs

Adamantanyl piperazine derivatives represent a significant class of compounds in modern drug discovery, with applications ranging from antiviral to central nervous system agents.[1][2][3] The unique, rigid, and lipophilic adamantane cage, combined with the versatile piperazine ring, imparts favorable pharmacokinetic and pharmacodynamic properties to these molecules.[3] However, the synthesis of these complex structures often yields a crude product containing a variety of impurities, including unreacted starting materials, byproducts from side reactions, and degradation products.[4]

For an Active Pharmaceutical Ingredient (API), achieving exceptionally high purity is not merely a quality control metric; it is a fundamental requirement for safety and efficacy.[5] Crystallization stands as the most powerful and widely used technique in the pharmaceutical industry for the purification of solid organic compounds.[6][7][8] It is a thermodynamically driven process that can, in a single step, selectively separate a desired compound from a complex mixture, yielding a product with purity often exceeding 99%.[6]

This application note provides an in-depth guide to the principles and practices of crystallizing adamantanyl piperazine derivatives. We will move beyond simple procedural lists to explore the underlying causality of experimental choices, offering field-proven insights to troubleshoot common challenges and optimize your purification workflows.

The Science of Crystallization: From Supersaturation to Crystal Lattice

Crystallization is fundamentally a phase change process where a solute in a liquid solution is separated to form a highly ordered solid crystal structure.[7][9] This process is driven by supersaturation , a state where the concentration of the solute in the solution exceeds its equilibrium solubility at a given temperature.[10][11]

The journey from a supersaturated solution to a purified solid involves two critical stages:

  • Nucleation: The initial formation of small, stable clusters of molecules (nuclei) from the supersaturated solution. This is the kinetic barrier to crystallization.[10]

  • Crystal Growth: The subsequent growth of these nuclei as more molecules from the solution deposit onto their surfaces, building the crystal lattice.

Controlling the balance between nucleation and growth is the key to successful crystallization. Rapid nucleation from a highly supersaturated solution often leads to many small crystals that can trap impurities, while slower, more controlled conditions favor crystal growth, resulting in larger, purer crystals that are easier to filter and handle.[7][11]

Strategic Selection of Crystallization Method

The choice of crystallization technique is dictated by the physicochemical properties of the adamantanyl piperazine derivative and its impurities. The following diagram outlines a decision-making workflow.

G start Crude Adamantanyl Piperazine Derivative solubility_screen Perform Solubility Screening in Various Solvents start->solubility_screen temp_dependent Is solubility strongly temperature-dependent? solubility_screen->temp_dependent find_antisolvent Can a miscible anti-solvent be found? temp_dependent->find_antisolvent No cooling Cooling Crystallization temp_dependent->cooling Yes is_base Is the compound a free base and can form a stable salt? find_antisolvent->is_base No antisolvent Anti-Solvent Crystallization find_antisolvent->antisolvent Yes reactive Reactive Crystallization (Salt Formation) is_base->reactive Yes other_methods Consider other methods: - Evaporative Crystallization - Chromatography is_base->other_methods No

Caption: Decision workflow for selecting a suitable crystallization method.

Core Crystallization Protocols and Methodologies

Cooling Crystallization

This is often the preferred method when feasible due to its simplicity and effective control over purity and particle properties.[12][13] It leverages the principle that the solubility of most organic compounds decreases as the temperature of the solvent is lowered.

Causality Behind the Protocol: The goal is to create supersaturation in a controlled manner. Dissolving the compound at an elevated temperature and then slowly cooling allows the solution to become supersaturated gradually. This slow approach favors the growth of existing crystals over the formation of new nuclei, leading to larger, more uniform crystals with fewer occluded impurities.[5]

G cluster_0 Dissolution cluster_1 Cooling & Crystallization cluster_2 Isolation A 1. Dissolve crude compound in minimum amount of hot solvent B 2. Slow, controlled cooling to induce supersaturation A->B C 3. Crystal nucleation and growth occur B->C D 4. Isolate crystals by vacuum filtration C->D E 5. Wash with cold solvent to remove mother liquor D->E F 6. Dry crystals under vacuum E->F

Caption: Workflow for a typical cooling crystallization experiment.

Protocol 1: Cooling Crystallization

  • Solvent Selection: Choose a solvent in which the adamantanyl piperazine has high solubility at elevated temperatures but low solubility at room temperature or below. Ethanol, isopropanol, or acetonitrile are common starting points.[13]

  • Dissolution: Place the crude compound in an appropriately sized flask. Add the chosen solvent portion-wise while heating and stirring until the compound is fully dissolved. Use the minimum amount of hot solvent necessary to achieve complete dissolution.[5][8]

  • Cooling: Remove the flask from the heat source and allow it to cool slowly towards room temperature. Covering the flask with an insulating material can promote slower cooling.

  • Maturation: Once at room temperature, the flask can be placed in an ice bath or refrigerator (0-5 °C) to maximize the yield of the crystallized product.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystal cake with a small amount of the cold crystallization solvent to rinse away any adhering mother liquor which contains the impurities.[5][14]

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature until a constant weight is achieved.

Anti-Solvent Crystallization

This technique is invaluable when a suitable single solvent for cooling crystallization cannot be found.[15] It works by adding a "miscible anti-solvent"—a solvent in which the compound of interest is poorly soluble—to a solution of the compound, thereby reducing its solubility and inducing crystallization.[11][16]

Causality Behind the Protocol: The rate of anti-solvent addition is a critical parameter. A slow addition rate maintains a low level of supersaturation, which, similar to slow cooling, promotes crystal growth and results in a purer product. Rapid addition can cause localized high supersaturation, leading to "crashing out" of the product as a fine, often amorphous or impure, powder.[15]

G cluster_0 Dissolution cluster_1 Precipitation cluster_2 Isolation A 1. Dissolve crude compound in a 'good' solvent B 2. Slowly add a miscible 'anti-solvent' with stirring A->B C 3. Solubility decreases, inducing crystallization B->C D 4. Isolate crystals by vacuum filtration C->D E 5. Wash with a solvent mixture (high anti-solvent ratio) D->E F 6. Dry crystals under vacuum E->F

Caption: Workflow for an anti-solvent crystallization experiment.

Protocol 2: Anti-Solvent Crystallization

  • Solvent System Selection: Identify a "solvent" in which the adamantanyl piperazine is readily soluble (e.g., ethanol, acetone) and an "anti-solvent" in which it is poorly soluble but that is fully miscible with the first solvent (e.g., water, hexane).[16][17]

  • Dissolution: Dissolve the crude material in the minimum amount of the "good" solvent at room temperature or with gentle warming.

  • Addition of Anti-Solvent: While stirring the solution vigorously, add the anti-solvent slowly and dropwise. Continue addition until the solution becomes persistently cloudy (turbid), indicating the onset of nucleation.

  • Crystal Growth: Stop the addition and allow the solution to stir for a period (e.g., 30 minutes to several hours) to allow the crystals to grow.

  • Completion: If required for yield, add a small additional volume of the anti-solvent and cool the mixture in an ice bath.

  • Isolation & Washing: Isolate the crystals by vacuum filtration. Wash the filter cake with a small amount of the solvent/anti-solvent mixture (using a higher proportion of the anti-solvent) or with the pure anti-solvent.

  • Drying: Dry the purified product under vacuum.

Reactive Crystallization (Salt Formation)

The basic nitrogen atoms of the piperazine ring make this class of compounds ideal candidates for purification via reactive crystallization, specifically through salt formation.[4][18] In this method, the free base is dissolved in a suitable solvent and reacted with an acid. The resulting salt, having different solubility properties, crystallizes directly from the solution, often with very high purity.[9][10]

Causality Behind the Protocol: This technique is highly selective because only basic compounds will react to form a salt. Non-basic impurities remain in the solution. The choice of acid and solvent is crucial to ensure the resulting salt is crystalline and has low solubility in the reaction medium. This method can effectively separate the target compound from structurally similar impurities that might co-crystallize in other methods.[4][19]

G cluster_0 Reaction cluster_1 Crystallization cluster_2 Isolation A 1. Dissolve crude free base in a suitable solvent (e.g., acetone, ethanol) B 2. Add stoichiometric amount of an acid (e.g., HCl, Acetic Acid) A->B C 3. Salt formation occurs, creating supersaturation B->C D 4. The desired salt crystallizes from solution C->D E 5. Isolate salt crystals by vacuum filtration D->E F 6. Wash with cold solvent to remove acid and impurities E->F G 7. Dry the purified salt F->G

Caption: Workflow for reactive crystallization via salt formation.

Protocol 3: Reactive Crystallization (Diacetate Salt Example)

  • Dissolution: Dissolve the crude adamantanyl piperazine free base in acetone at a concentration of approximately 5-20% (w/v) at a temperature between 20-40°C.[19]

  • Acid Addition: While stirring, slowly add glacial acetic acid. A stoichiometric amount of two equivalents is typically required for the diacetate salt, but using a slight excess (up to 5 times) can maximize precipitation.[19]

  • Crystallization: The crystalline piperazine diacetate will begin to precipitate. Stir the mixture and cool to a temperature between 10-30°C to ensure complete crystallization.[19]

  • Isolation: Separate the precipitated salt from the mother liquor by vacuum filtration.[4]

  • Washing: Wash the collected precipitate thoroughly with cold acetone to remove any excess acetic acid and soluble impurities.[4]

  • Drying: Dry the purified salt in a vacuum oven.

  • (Optional) Regeneration of Free Base: The pure free base can be regenerated from the salt by dissolving the salt in water, basifying the solution (e.g., with NaOH or K₂CO₃), and extracting the free base with an organic solvent (e.g., dichloromethane, ethyl acetate).

Data Presentation: Solvent Selection and Troubleshooting

Table 1: Solvent Selection Guide for Crystallization

A suitable solvent should ideally meet the following criteria:

  • The compound should have high solubility at a high temperature and low solubility at a low temperature.[8]

  • The solvent should not react with the compound.[8]

  • It should be easily removable from the purified crystals (i.e., have a relatively low boiling point).[8]

  • Impurities should either be highly soluble at all temperatures or completely insoluble.

SolventPolarityBoiling Point (°C)Typical Use Case
Ethanol Polar Protic78Good general solvent for cooling crystallization.[1]
Isopropanol Polar Protic82Similar to ethanol, can offer different solubility profiles.
Acetonitrile Polar Aprotic82Good for compounds with moderate polarity.
Acetone Polar Aprotic56Often used in reactive crystallizations or as the 'good' solvent in anti-solvent pairs.[19]
Ethyl Acetate Medium Polarity77Can be used as a solvent or co-solvent.
Toluene Non-polar111Useful for less polar derivatives; higher boiling point requires care.
Hexane/Heptane Non-polar69 / 98Typically used as anti-solvents for polar compounds.[20]
Water Very Polar100Excellent anti-solvent for non-polar compounds dissolved in polar organic solvents.[16]
Table 2: Troubleshooting Common Crystallization Issues
ProblemPossible Cause(s)Recommended Solution(s)
No Crystals Form - Solution is not sufficiently supersaturated.- Compound is too soluble in the chosen solvent.- Try to induce nucleation by scratching the inside of the flask with a glass rod.- Add a seed crystal of the pure compound.- Evaporate some solvent to increase concentration.- Cool to a lower temperature.- If using anti-solvent, add more.[14]
"Oiling Out" - The saturation point is reached at a temperature above the compound's melting point.- Cooling is too rapid.- Re-heat the solution to re-dissolve the oil, then add more solvent to create a more dilute solution before cooling again.- Use a solvent with a lower boiling point.- Ensure very slow cooling.[14]
Low Yield - Compound has significant solubility even at low temperatures.- Insufficient cooling or maturation time.- Too much solvent was used for dissolution or washing.- Use a different solvent or a mixed-solvent system.- Increase maturation time at low temperature.- Ensure minimum solvent is used for dissolution and washing.[4]
Poor Purity - Cooling or anti-solvent addition was too rapid, trapping impurities.- Impurities have similar solubility and co-crystallize.- Repeat the crystallization (recrystallize) ensuring a slower rate of supersaturation.- Try a different solvent system where the impurity has higher solubility.- Consider reactive crystallization to selectively precipitate the target compound.[14]

Conclusion

The purification of adamantanyl piperazine derivatives by crystallization is a multi-faceted process that requires a systematic approach grounded in the principles of solubility and physical chemistry. By carefully selecting the appropriate technique—be it cooling, anti-solvent, or reactive crystallization—and meticulously controlling key parameters such as cooling rate and solvent addition, researchers can consistently achieve the high levels of purity required for pharmaceutical development. This guide provides the foundational knowledge and practical protocols to navigate the challenges of crystallization and to develop robust, scalable, and reliable purification processes.

References

  • Romanini, M., Mondieig, D., & Tamarit, J. L. (2020). Polymorphism of 1,3-X-adamantanes (X=Br, OH, CH3) and the crystal plastic phase formation ability. UPC Commons.
  • Romanini, M., Mondieig, D., & Tamarit, J. L. (2020). Polymorphism of 1,3-X-adamantanes (X = Br, OH, CH3) and the crystal plastic phase formation ability. CrystEngComm.
  • (2006). X-Ray kinetic study of glassy crystal formation in adamantane derivatives: TTT curves and crystal size effect. Phase Transitions - Taylor & Francis.
  • (2025). Polymorphism of 1,3-X-adamantanes (X=Br, OH, CH3) and the crystal plastic phase formation ability. ResearchGate.
  • (2025). Polymorphism of 2-Adamantanone. ResearchGate.
  • (2021). Crystallographic and Theoretical Exploration of Weak Hydrogen Bonds in Arylmethyl N′-(adamantan-1-yl)piperidine-1-carbothioimidates and Molecular Docking Analysis. ACS Omega.
  • Chemistry Crystallization. SATHEE.
  • Pharmaceutical Crystallisation| Solution Crystallization. Pharma Focus Asia.
  • (2009). A Practical Approach for Using Solubility to Design Cooling Crystallisations. Organic Process Research & Development - ACS Publications.
  • (2025). A Practical Approach for Using Solubility to Design Cooling Crystallisations. ResearchGate.
  • (2022). “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”.
  • Piperazine.
  • (2024). Crystallization of para-aminobenzoic acid forms from specific solvents. RSC Publishing.
  • (2025). Crystal structure of N-(adamantan-1-yl)-4- methylpiperazine-1-carbothioamide, C16H27N3S. ResearchGate.
  • Antisolvent Crystallization.
  • (2024). Designing Continuous Crystallization Protocols for Curcumin Using PAT Obtained Batch Kinetics. UL Research Repository - University of Limerick.
  • Using AntiSolvent for Crystallization. Mettler Toledo.
  • Advanced Control of Pharmaceutical Crystallization. IEEE Control Systems Society.
  • (1959). Amine acid salt compounds and process for the production thereof. Google Patents.
  • (2025). How to Purify an organic compound via recrystallization or reprecipitation?. ResearchGate.
  • (2011). Synthesis method of N-{2-[4-(2-pyrimidyl)-1-piperazine}adamantine-1-formide. Google Patents.
  • Piperazine. Solubility of Things.
  • Crystal structure of N-(adamantan-1-yl)-4-methylpiperazine-1-carbothioamide, C16H27N3S.
  • Crystallization process guide | industrial use. ANDRITZ GROUP.
  • Piperazine. Wikipedia.
  • Purification of Piperazine-Containing Compounds. Benchchem.
  • SOP: CRYSTALLIZATION. UCT Science.
  • 1-(1-Adamantyl)piperazine. CymitQuimica.
  • Overcoming Solubility Issues with Piperazine Derivatives. Benchchem.
  • 3.3. CRYSTALLIZATION.
  • Purification of 1-(Piperazin-2-yl)ethanol. Benchchem.
  • The Chemistry of Piperazine: Synthesis, Reactions, and Applications.
  • 1-(2-Adamantyl)piperazine. PubChem - NIH.
  • (1959). Purification of piperazine. Google Patents.
  • Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. University of Florida.
  • (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PMC.
  • Solid liquid solubility of piperazine. SINTEF.

Sources

Thin Layer Chromatography (TLC) systems for piperazine ketones

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the chromatographic separation and identification of piperazine ketones—compounds featuring both a basic piperazine ring and a ketone moiety. These structures are critical in pharmaceutical synthesis (as intermediates for antipsychotics and antihistamines) and forensic science (as designer drug analogs).[1] This protocol addresses the primary analytical challenge: the "tailing" effect caused by the interaction between basic nitrogen and acidic silanols, while providing a dual-visualization strategy to confirm both functional groups.

Mechanistic Insight & Chemical Logic

The "Silanol Effect" and Tailing

Piperazine derivatives are strong bases (


). Standard silica gel plates are slightly acidic due to surface silanol groups (

).[1]
  • The Problem: In neutral solvents, the piperazine nitrogen protonates or hydrogen-bonds strongly with silanols. This results in "tailing" (streaking spots) and poor resolution (

    
    ).[1]
    
  • The Solution: The mobile phase must contain a volatile base (Ammonia or Triethylamine). This base competes for the active silanol sites and suppresses the ionization of the piperazine, allowing it to migrate as a free base.

Dual-Functionality Detection

Piperazine ketones possess two distinct chemical handles for visualization:

  • The Nitrogenous Base: Detectable via Dragendorff’s reagent or Iodoplatinate.

  • The Ketone (Carbonyl): Detectable via 2,4-Dinitrophenylhydrazine (2,4-DNPH).[1]

  • Expert Tip: By performing sequential staining (or running parallel lanes), one can chemically validate the specific "piperazine ketone" structure, distinguishing it from simple piperazines (no ketone) or non-nitrogenous ketones.[1]

Experimental Protocol

Materials & Equipment
  • Stationary Phase: Silica Gel

    
     pre-coated plates (Aluminum or Glass backed).[1] Glass is preferred for heating steps.
    
  • Reference Standards: 1-Benzylpiperazine (BZP) or a known Piperazine Acetophenone intermediate.[1]

  • Sample Solvent: Methanol (HPLC Grade).

Mobile Phase Systems (The "Systems")

Select the system based on the polarity of the specific derivative.

System IDComposition (v/v)ApplicationCharacteristics
Sys-PK-1 MeOH :

(100:1.5)
General Screening High polarity.[1] Moves polar salts and free bases well. Fast development.
Sys-PK-2 EtOAc : MeOH :

(85:10:5)
High Resolution Industry standard for basic drugs.[1] Excellent separation of impurities.
Sys-PK-3 Acetone : Toluene :

(20:10:1)
Hydrophobic Analogs Best for piperazines with large lipophilic side chains (e.g., phenyl rings).[1]

Note:


 refers to 25% aqueous ammonia. Prepare fresh daily to maintain vapor saturation.
Sample Preparation
  • Standard: Dissolve 5 mg of reference standard in 1 mL Methanol.

  • Unknown: Dissolve 5-10 mg of sample in 1 mL Methanol.

    • Self-Validation Check: If the sample does not dissolve, add 1 drop of Formic Acid, but note that this salt formation may affect migration unless the mobile phase ammonia concentration is sufficient to neutralize it in situ.

Development Protocol
  • Chamber Saturation: Place filter paper inside the TLC chamber. Pour mobile phase to a depth of 0.5 cm. Close lid and equilibrate for 20 minutes. Crucial: Failure to saturate leads to "edge effect" (curved solvent front).[1]

  • Spotting: Apply 1-2

    
     of sample 1.5 cm from the bottom edge. Keep spot diameter < 3 mm.
    
  • Run: Develop until solvent front reaches 1 cm from the top.

  • Drying: Remove plate and air-dry in a fume hood until all ammonia smell is gone. Residual ammonia interferes with Dragendorff’s reagent.

Visualization Workflows

Use the following flowchart to determine the detection sequence.

TLC_Workflow Start Dried TLC Plate UV_Check Step 1: UV 254nm (Check for Quenching) Start->UV_Check Decision Split Plate or Parallel Lanes? UV_Check->Decision Lane_A Lane A: Nitrogen Detection Decision->Lane_A Amine Check Lane_B Lane B: Ketone Detection Decision->Lane_B Carbonyl Check Dragendorff Spray: Dragendorff's Reagent (Orange spots on Yellow) Lane_A->Dragendorff DNPH Spray: 2,4-DNPH (Yellow/Red spots) Lane_B->DNPH Result_Pos Positive ID: Piperazine Ketone Dragendorff->Result_Pos Positive DNPH->Result_Pos Positive

Caption: Parallel visualization strategy for confirming the presence of both the piperazine ring (Lane A) and the ketone moiety (Lane B).

Reagent Preparation
  • Dragendorff’s Reagent (Munier-Macheboeuf Modification):

    • Solution A: 0.85 g Basic Bismuth Nitrate in 10 mL Glacial Acetic Acid + 40 mL Water.[2]

    • Solution B: 8 g Potassium Iodide in 20 mL Water.[2]

    • Working Spray:[1][3][4] Mix 1 mL Sol A + 1 mL Sol B + 2 mL Acetic Acid + 10 mL Water.

    • Indication: Orange spots (alkaloids/bases).[1][5][6]

  • 2,4-DNPH Reagent:

    • Dissolve 0.4 g 2,4-Dinitrophenylhydrazine in 100 mL 2N HCl.

    • Indication: Yellow to orange-red spots (Ketones/Aldehydes).[1]

Data Interpretation & Troubleshooting

System Suitability & Rf Values

Relative Retention Factors (


) in System PK-2 (EtOAc:MeOH:NH3):
Compound ClassPredicted

Visualization Behavior
Unsubstituted Piperazine 0.05 - 0.10Purple (Ninhydrin), No UV
Piperazine Ketone (Target) 0.35 - 0.55 Orange (Dragendorff) + Yellow (DNPH)
Non-polar Impurity (e.g., precursor) 0.80 - 0.95UV Active, Negative Dragendorff
Troubleshooting Guide
  • Issue: Comet-shaped spots (Tailing).

    • Cause: Insufficient base in mobile phase or plate not dried before development.

    • Fix: Increase

      
       to 7% or pre-wash plate with 5% methanolic KOH.
      
  • Issue: Dark background with Dragendorff.

    • Cause: Plate not dried enough; residual ammonia reacting with reagent.

    • Fix: Dry with warm air for 5 minutes longer.

  • Issue: No spots visible.

    • Cause: Sample concentration too low or compound is a salt form that didn't migrate.

    • Fix: Spot 5

      
       (drying in between) or add 1 drop 
      
      
      
      to the sample vial before spotting to free-base the analyte.

References

  • United Nations Office on Drugs and Crime (UNODC). (2013).[7] Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. (ST/NAR/47).[1]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Recommendations, Version 9.0.[1] (See Section on Color Tests and TLC).

  • Stahl, E. (1969).[1] Thin-Layer Chromatography: A Laboratory Handbook. Springer-Verlag. (Foundational text on Dragendorff preparation and silica interactions).

  • Kerrigan, S. (2011).[1] Review of the Analysis of Piperazine Derivatives. Journal of Forensic Sciences.

Sources

Application Notes and Protocols for Adamantanyl Research Chemicals: Ensuring Stability and Integrity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Adamantane Scaffold - A Foundation of Stability

The adamantane moiety, a rigid, strain-free tricyclic hydrocarbon, is a cornerstone in modern medicinal chemistry and materials science.[1] Its unique three-dimensional structure and inherent stability have led to its incorporation into a range of successful therapeutic agents, from antivirals like Amantadine to neuroprotectives such as Memantine.[2] The very structure of adamantane, mimicking a diamondoid lattice, confers exceptional thermal and metabolic stability.[3][4] This stability is a key reason for its use as a bioisostere for phenyl groups and as a scaffold to protect sensitive functional groups from enzymatic degradation, thereby enhancing the pharmacokinetic profile of drug candidates.[5]

However, the "stability" of the adamantane core does not render its derivatives immune to degradation. The functional groups appended to this robust cage are subject to the same environmental and chemical stresses as any other organic molecule. For researchers, scientists, and drug development professionals, a comprehensive understanding of the storage and stability conditions for adamantanyl research chemicals is paramount to ensure the integrity of experimental data and the quality of developmental drug candidates.

This guide provides a detailed overview of the factors influencing the stability of adamantanyl derivatives, protocols for their proper storage, and methodologies for assessing their stability through forced degradation studies.

Core Principles of Storage and Handling

Proper storage and handling are the first lines of defense against the degradation of valuable research chemicals. The following guidelines are based on best practices and information derived from safety data sheets for various adamantane derivatives.

General Storage Recommendations

Most adamantane-based research chemicals are supplied as crystalline solids and are stable under normal laboratory conditions.[1] However, to ensure long-term integrity, the following conditions are recommended:

  • Temperature: Store in a cool, dry place. Specific recommendations often include storing at room temperature or below +30°C.[1] For certain derivatives, particularly those in solution, storage at -20°C for extended periods (up to 3 years for powders) or -80°C (for solutions, up to 1 year) is advised to minimize any potential for degradation.[6]

  • Atmosphere: Keep containers tightly sealed to protect from atmospheric moisture and oxygen.[7] For particularly sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.

  • Light: Protect from light, especially UV light, as it can induce photolytic degradation.[8][9] Amber vials or storage in a dark cabinet are essential.

  • Ventilation: Store in a well-ventilated area to prevent the accumulation of any potential vapors, especially for more volatile derivatives.[7][10]

Handling Precautions
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling adamantanyl compounds.[11]

  • Hygroscopicity: While many adamantane derivatives are not significantly hygroscopic, it is good practice to handle them in a low-humidity environment (e.g., a glove box) when preparing samples for long-term storage or sensitive assays.

  • Avoid Incompatibilities: A critical aspect of safe storage and handling is the avoidance of incompatible materials.

Factors Influencing Stability and Potential Degradation Pathways

The stability of an adamantanyl research chemical is primarily dictated by the nature of its functional groups and their susceptibility to various environmental factors. The adamantane cage itself is generally resistant to degradation under typical storage and experimental conditions.

Incompatibilities

The most consistently cited incompatibility for adamantane and its derivatives is with strong oxidizing agents .[1][10][12] Contact with these can lead to rapid and potentially hazardous reactions. Care should also be taken to avoid contact with strong acids and bases during storage, unless the compound is specifically formulated as a salt.

Degradation Pathways

Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and establish stability-indicating analytical methods.[9][13] The primary degradation pathways for adamantanyl research chemicals are hydrolysis, oxidation, thermal decomposition, and photolysis.

Caption: Major degradation pathways for adamantanyl research chemicals.

  • Hydrolytic Degradation: Adamantanyl derivatives containing hydrolyzable functional groups, such as esters and amides, are susceptible to degradation in the presence of water, with the rate being highly dependent on pH. Studies on adamantane-cysteine bioconjugates have shown that they possess good hydrolytic stability at both acidic (pH 1.0) and neutral (pH 7.4) conditions, though degradation is typically faster under acidic conditions.[14]

  • Oxidative Degradation: The adamantane cage can undergo oxidation, particularly at the tertiary bridgehead carbons, to form hydroxylated derivatives.[15][16] This is a known metabolic pathway for adamantane-containing drugs and can also occur under oxidative stress conditions, for example, in the presence of hydrogen peroxide.[5]

  • Thermal Degradation: While the adamantane core is thermally robust, high temperatures can lead to degradation, especially in derivatives with less stable functional groups.[8][17] For instance, 1,3-dimethyladamantane undergoes thermal decomposition at temperatures between 693 and 743 K, with demethylation and dehydrogenation being major pathways.[18]

  • Photolytic Degradation: Exposure to UV light can induce photodegradation in adamantanyl compounds. For example, irradiating poly(adamantyl vinyl ketone) with UV light results in the formation of a polyolefin and adamantane as major products through Norrish Type I pathways.[19] In other cases, photolysis can lead to the formation of adamantanone and other derivatives.[20]

Experimental Protocols

The following protocols provide a framework for the proper storage and stability assessment of adamantanyl research chemicals.

Protocol 1: Long-Term Storage of Adamantanyl Research Chemicals
  • Compound Preparation:

    • Ensure the research chemical is in a solid, dry state. If the compound is in solution, consider evaporating the solvent under reduced pressure, provided the compound is not thermally labile.

    • For highly sensitive compounds, perform all manipulations in a controlled environment, such as a glove box with an inert atmosphere.

  • Container Selection:

    • Use amber glass vials with PTFE-lined screw caps to protect from light and ensure a tight seal.

    • For long-term storage, consider flame-sealing the compound in an amber ampoule under an inert atmosphere.

  • Storage Conditions:

    • Place the sealed container in a labeled secondary container.

    • Store in a designated, well-ventilated, and secure location that meets the temperature and humidity requirements (e.g., a desiccator at room temperature, a -20°C freezer, or a -80°C freezer).

  • Documentation:

    • Maintain a detailed record of the compound's identity, source, purity, date of receipt, and storage conditions.

    • Periodically inspect stored samples for any changes in physical appearance (e.g., color change, clumping).

Protocol 2: Forced Degradation Study for Stability Assessment

This protocol is based on ICH guideline Q1A(R2) and is designed to assess the intrinsic stability of an adamantanyl research chemical.[13][21] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[9][13]

Caption: Experimental workflow for a forced degradation study.

  • Sample Preparation:

    • Prepare a stock solution of the adamantanyl compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water). The solubility of adamantane derivatives can vary, so empirical testing may be needed.[10][22]

    • For each stress condition, aliquot the stock solution into separate amber vials.

    • For thermal stress on the solid-state, weigh a known amount of the solid compound into a vial.

  • Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 1.0 M HCl to a sample vial. Store at 60°C for up to 7 days.

    • Base Hydrolysis: Add an equal volume of 1.0 M NaOH to a sample vial. Store at 60°C for up to 7 days.

    • Oxidation: Add an equal volume of 30% H₂O₂ to a sample vial. Store at room temperature for up to 7 days, protected from light.

    • Thermal Stress (Solution): Store a vial of the stock solution at 80°C for up to 7 days.

    • Thermal Stress (Solid): Store a vial of the solid compound at 80°C for up to 7 days.

    • Photostability: Expose a solution and solid sample to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[9]

    • Control: Store a vial of the stock solution and a vial of the solid compound under the recommended long-term storage conditions, protected from light.

  • Time Points:

    • Withdraw aliquots from each stress condition at various time points (e.g., 2, 8, 24, 48 hours, and 7 days) to monitor the extent of degradation.

  • Sample Processing for Analysis:

    • At each time point, cool the samples to room temperature.

    • Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples, including the control, to a suitable concentration for HPLC analysis with the mobile phase.[23][24]

    • Filter the samples through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Analyze the samples using a validated stability-indicating HPLC method (see Protocol 3).

Protocol 3: General Purpose Stability-Indicating HPLC Method

This protocol provides a starting point for developing a reversed-phase HPLC (RP-HPLC) method for the analysis of adamantanyl research chemicals and their degradation products. Method optimization will be required for specific compounds.

  • Instrumentation: HPLC system with a UV or photodiode array (PDA) detector. A mass spectrometer (MS) is highly recommended for the identification of degradation products.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient:

    Time (min) %B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: PDA detector scanning from 200-400 nm. The analytical wavelength should be chosen based on the UV spectrum of the parent compound.

Data Interpretation and Reporting

  • Specificity: The HPLC method is considered stability-indicating if the degradation products are well-resolved from the parent peak and from each other. Peak purity analysis using a PDA detector or MS can confirm this.

  • Quantification: Calculate the percentage of the parent compound remaining at each time point relative to the control.

  • Mass Balance: The sum of the assay of the parent compound and the levels of all degradation products should be close to 100% of the initial concentration. A significant deviation may indicate the formation of non-UV active or volatile degradation products, or products that are not eluted from the column.

  • Reporting: The final report should include a summary of the storage conditions, the forced degradation study design, the analytical method used, and a detailed analysis of the degradation profile of the compound under each stress condition.

Conclusion

The adamantane scaffold provides a robust and stable core for a wide range of research chemicals. However, the overall stability of these molecules is dependent on the attached functional groups and the conditions under which they are stored and handled. By implementing rigorous storage protocols and employing systematic stability assessment studies, researchers can ensure the quality and integrity of their adamantanyl compounds, leading to more reliable and reproducible scientific outcomes. This guide provides the foundational knowledge and practical protocols to achieve this critical aspect of chemical research and development.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass. [Link]

  • Stability tests according to ICH Q1A (R2). (2012, October 12). Memmert. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx. [Link]

  • ICH Q1A(R2) Guideline. (2010, February 2). ICH. [Link]

  • Tuning the photocaged spiropyran photoswitch with a sterically hindered adamantane group: releasing the stable merocyanine. (2025, October 23). Chemical Science. [Link]

  • Adamantane Safety Data Sheet. Carl ROTH. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Stability Constants of the Inclusion Complexes of β-Cyclodextrin with Various Adamantane Derivatives. A UV-Vis Spectrophotometric Study. Journal of Inclusion Phenomena and Macrocyclic Chemistry. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Stereoelectronically Directed Photodegradation of Poly(adamantyl Vinyl Ketone). Macromolecular Rapid Communications. [Link]

  • Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. (2024, April 29). Drawell. [Link]

  • HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS. [Link]

  • Some Reactions of Adamantane and Adamantane Derivatives. The Journal of Organic Chemistry. [Link]

  • Nitroso compounds. Part XXI: Photolysis of gem‐chloronitrosoadamantane in benzene and in alcohols. Recueil des Travaux Chimiques des Pays-Bas. [Link]

  • Liquid chromatography of adamantane derivatives. Request PDF. ResearchGate. [Link]

  • HPLC Sample Preparation. Organomation. [Link]

  • HYDROLYTIC STABILITY OF ADAMANTANE HYBRID MOLECULES. Journal of Chemical Technology and Metallurgy. [Link]

  • A PRE-COLUMN DERIVATIZATION TECHNIQUE FOR THE DEVELOPMENT AND VALIDATION OF A HPLC-UV METHOD FOR THE DETERMINATION OF AMANTA. Trade Science Inc. [Link]

  • Unlocking therapeutic potential: the role of adamantane in drug discovery. ConnectSci. [Link]

  • Effect of the structure of adamantane-containing diesters on the thermooxidative stability. Academia.edu. [Link]

  • Mechanism of photoacetylation of substituted adamantanes. The Journal of Organic Chemistry. [Link]

  • One-Stage Catalytic Oxidation of Adamantane to Tri-, Tetra-, and Penta-Ols. MDPI. [Link]

  • Descriptors for adamantane and some of its derivatives. BradScholars. [Link]

  • HYDROLYTIC STABILITY OF ADAMANTANE HYBRID MOLECULES. Journal of Chemical Technology and Metallurgy. [Link]

  • Adamantane - Wikipedia. [Link]

  • Journal of Chemical Health Risks Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. (2025, October 5). [Link]

  • Oxidative Functionalization of Adamantane and Some of Its Derivatives in Solution. The Journal of Organic Chemistry. [Link]

  • Development and validation of a simple and sensitive HPLC method for the determination of liquid form of therapeutic substances. ResearchGate. [Link]

  • Advances in Reversed Phase-High Performance Liquid Chromatography. IntechOpen. [Link]

  • A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium. PMC. [Link]

  • Thermal Stability and Decomposition Kinetics of 1,3-Dimethyladamantane. Energy & Fuels. [Link]

  • Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. PMC. [Link]

  • Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. PMC. [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • An Overview to the Technique of Reverse-Phase Ultra High Performance Liquid Chromatography and Its Use in Pharmacy. iosrphr.org. [Link]

  • General Guidelines for prospective HPLC users. University of Rochester. [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn. [Link]

  • Thermal Analysis TGA / DTA. University of Oslo. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Adamantane Carbonyl Coupling Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming steric hindrance in adamantane carbonyl coupling Content type: Technical Support Center / Troubleshooting Guide Audience: Researchers, scientists, and drug development professionals.

Welcome to the Advanced Synthesis Support Module. Topic: Overcoming Steric Hindrance in 1-Adamantanecarbonyl Coupling. Ticket ID: ADM-CPL-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Executive Summary: The "Cage Effect" Challenge

Coupling reactions involving 1-adamantanecarboxylic acid (and its derivatives) present a unique kinetic challenge. The adamantane cage creates significant steric bulk at the bridgehead carbon (


-position), shielding the carbonyl carbon from nucleophilic attack. Standard peptide coupling protocols (e.g., EDC/NHS, DCC) often fail because the bulky 

-acylisourea intermediates cannot effectively rearrange or be attacked by the nucleophile due to the "picket fence" of the adamantane protons.

Successful coupling requires shifting the activation strategy from in-situ activation (slow, reversible) to pre-activation (high-energy intermediates like acid chlorides or mixed anhydrides) to lower the activation energy barrier for the nucleophilic attack.

Part 1: Troubleshooting & Optimization (Q&A)
Category 1: Low Conversion & Reagent Failure [1]

Q: I am using EDC/HOBt to couple 1-adamantanecarboxylic acid with a primary amine, but yields are <20%. TLC shows remaining starting material. Why is this "standard" method failing?

A: The mechanism is stalling at the Active Ester stage.

  • Diagnosis: In standard carbodiimide coupling, the rate-determining step for hindered substrates is often the attack of the amine on the active ester. The 1-adamantyl group acts as a steric shield, preventing the amine from approaching the carbonyl carbon at the required Burgi-Dunitz angle (107°). The active ester eventually hydrolyzes back to the acid or rearranges to an unreactive

    
    -acylurea.
    
  • Solution: Abandon carbodiimides. Switch to Acid Chloride Activation via Oxalyl Chloride.[2]

    • Why: Acid chlorides are smaller and significantly more electrophilic than HOBt/NHS esters. The chloride ion is an excellent leaving group that does not add steric bulk to the transition state.

    • Alternative: If acid sensitivity precludes acid chlorides, use HATU or COMU , but ensure you use a non-nucleophilic base (DIPEA) and allow longer reaction times.

Q: I tried Thionyl Chloride (


) reflux, but my product is colored/impure. Is there a cleaner way to generate the acid chloride? 

A: Yes. Switch to the "Catalytic Vilsmeier" method using Oxalyl Chloride.

  • Diagnosis: Thionyl chloride requires harsh thermal conditions (reflux) to activate hindered acids, which can degrade sensitive substrates and generate sulfur dioxide byproducts that are difficult to remove completely.

  • Solution: Use Oxalyl Chloride

    
      with catalytic DMF  at room temperature.[3]
    
    • Mechanism:[1][3][4][5][6] DMF reacts with oxalyl chloride to form the Vilsmeier reagent (chloroiminium ion), which is the active chlorinating species. This reaction proceeds rapidly at 0°C to RT, avoiding thermal decomposition.

    • Protocol: See Protocol A below.

Category 2: Nucleophile Compatibility

Q: I need to couple 1-adamantanecarboxylic acid to a secondary, sterically hindered amine. Even the acid chloride is sluggish. What now?

A: You need to maximize electrophilicity and minimize proton transfer interference.

  • Diagnosis: A hindered nucleophile + hindered electrophile = "Double Steric Trouble."

  • Solution:

    • Solvent Switch: Use Chloroform or DCE instead of DCM. Higher boiling points allow for thermal acceleration if needed.

    • Base Selection: Use Pyridine as both solvent and base (Schotten-Baumann conditions). Pyridine acts as a nucleophilic catalyst, forming a highly reactive

      
      -acylpyridinium intermediate that is more susceptible to attack than the free acid chloride.
      
    • Catalyst: Add 10 mol% DMAP (4-Dimethylaminopyridine). DMAP is a "hyper-nucleophilic" acylation catalyst that transfers the acyl group to the hindered amine much faster than pyridine.

Category 3: Advanced Transformations (Ketones & Weinreb Amides)

Q: I am trying to make the Weinreb amide to synthesize an adamantyl ketone. Can I do this directly from the acid?

A: Direct coupling is possible but often requires specific phosphorus reagents.

  • Diagnosis: Standard coupling to

    
    -dimethylhydroxylamine is slow.
    
  • Solution: Use T3P (Propylphosphonic anhydride) or generate the acid chloride first.

    • Direct Method:[1][6][7][8] T3P (50% in EtOAc) is excellent for hindered couplings because the byproduct is water-soluble and the cyclic anhydride intermediate is highly reactive.

    • Literature Insight: A protocol using

      
       and 
      
      
      
      -dimethylhydroxylamine in toluene has been reported to give excellent yields for adamantane acids by forming a reactive phosphorus intermediate in situ [1].
Part 2: Decision Logic & Workflows
Visual 1: Reagent Selection Decision Tree

Caption: Logical flow for selecting the optimal coupling strategy based on substrate constraints.

ReagentSelection Start Start: 1-Adamantanecarboxylic Acid Coupling CheckAmine Is the Amine Hindered? Start->CheckAmine CheckAcidSens Is the Substrate Acid Sensitive? CheckAmine->CheckAcidSens No (Primary/Linear) HardCoupling Requires High Activation CheckAmine->HardCoupling Yes (Secondary/Bulky) HATU Use HATU + DIPEA (Solvent: DMF) CheckAcidSens->HATU Yes (Boc/tBu groups) Oxalyl Acid Chloride Route (Oxalyl Chloride + cat. DMF) CheckAcidSens->Oxalyl No AcylPyridinium Acid Chloride + Pyridine + DMAP (Schotten-Baumann) HardCoupling->AcylPyridinium MixedAnhydride Mixed Anhydride (Ethyl Chloroformate) HardCoupling->MixedAnhydride Alternative

Part 3: Comparative Data Analysis

Table 1: Activation Strategy Comparison for 1-Adamantyl Coupling

Activation MethodReagentReactivityByproductsRecommended For
Acid Chloride (Thermal)

(Reflux)
High

(Gas)
Very robust substrates; simple amides.
Acid Chloride (Catalytic)

/ DMF
Very High

(Gas)
The Gold Standard. Sensitive substrates; high purity needs.
Uronium Salts HATU / DIPEAModerateUrea (Soluble)Acid-sensitive substrates; solid-phase synthesis.
Mixed Anhydride Ethyl ChloroformateHigh

, Ethanol
Primary amides (

coupling); avoiding chlorinated solvents.
Phosphonic Anhydride T3PModerate-HighWater-soluble saltsLarge scale; hindered amines where epimerization is a concern.
Part 4: Validated Experimental Protocols
Protocol A: Optimized Acid Chloride Synthesis (The "Clean" Method)

Use this as the default method for 90% of adamantane couplings.

Reagents:

  • 1-Adamantanecarboxylic acid (1.0 equiv)[9][10]

  • Oxalyl Chloride (1.2 equiv) [CAS: 79-37-8]

  • DMF (anhydrous, 1-2 drops per 5 mmol scale)

  • DCM (anhydrous)

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask under

    
     or Ar atmosphere.
    
  • Dissolution: Suspend the adamantane acid in anhydrous DCM (0.2 M concentration).

  • Catalysis: Add catalytic DMF (1-2 drops). Note: This is critical. Without DMF, the reaction at RT is extremely slow.

  • Addition: Add Oxalyl Chloride dropwise via syringe at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Bubbling should occur (release of

    
    ).
    
  • Workup: Concentrate in vacuo to remove solvent and excess oxalyl chloride.

    • Checkpoint: The residue is the crude acid chloride (usually a white/off-white solid). Do not purify by column. Use immediately.

  • Coupling: Redissolve in DCM/THF, add base (TEA or DIPEA, 2.0 equiv), then add the amine.

Protocol B: Mixed Anhydride Method (For Primary Amides)

Ideal for synthesizing 1-adamantanecarboxamide (e.g., using ammonia).

Reagents:

  • 1-Adamantanecarboxylic acid[9][10][11][12][13]

  • Ethyl Chloroformate (1.1 equiv)

  • Triethylamine (TEA) (1.2 equiv)

  • THF (anhydrous)

  • Ammonium Hydroxide (30% aq) or Ammonia in Methanol

Step-by-Step:

  • Dissolve acid and TEA in THF. Cool to -10°C (ice/salt bath).

  • Add Ethyl Chloroformate dropwise. Stir for 30 mins at -10°C. A white precipitate (TEA·HCl) will form.[2][3]

  • Add the amine source (e.g.,

    
    ) slowly.
    
  • Warm to RT and stir for 1-2 hours.

  • Why this works: The mixed anhydride is less sterically demanding to form than the

    
    -acylisourea of EDC, and the carbonate leaving group is highly effective [2].
    
Part 5: Mechanistic Visualization
Visual 2: The Catalytic Vilsmeier Activation Cycle

Caption: How DMF catalyzes the chlorination of adamantane acid under mild conditions.

VilsmeierCycle Oxalyl Oxalyl Chloride Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) Oxalyl->Vilsmeier + DMF - CO, CO2 DMF DMF (Catalyst) Activated Activated Intermediate Vilsmeier->Activated + Acid Acid 1-Adamantane- carboxylic Acid Product 1-Adamantane- carbonyl Chloride Activated->Product Cl- Attack Regen Regenerated DMF Activated->Regen Byproduct Regen->Vilsmeier Cycle continues

References
  • Niu, T., et al. (2009).[6][8] "One-Pot Transition-Metal-Free Synthesis of Weinreb Amides Directly from Carboxylic Acids." Organic Letters, 11(19), 4474–4477. Link

  • Glenmark Pharmaceuticals. (2006).[13] "Process for the preparation of adamantane derivatives." Patent WO2006090244A1.[13] Link

  • Organic Syntheses. "1-Adamantanecarboxylic acid." Org.[14] Synth. 1964, 44, 1. Link

  • Montalbetti, C.A.G.N., & Falque, V. (2005). "Amide bond formation and peptide coupling."[7][15] Tetrahedron, 61(46), 10827-10852. Link

For further assistance with scale-up (>1kg) or flow chemistry adaptations of these protocols, please contact the Process Engineering Desk.

Sources

Removing unreacted piperazine precursors from final product

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing Unreacted Piperazine Precursors from Final Product

Audience: Medicinal Chemists, Process Chemists, and Purification Scientists.

Introduction: Know Your Impurity

Welcome to the technical support hub for amine purification. Piperazine (1,4-diazacyclohexane) is a ubiquitous building block in drug discovery, yet it remains a notorious "sticky" impurity. Its removal is complicated by its high polarity, lack of a strong UV chromophore, and dual basicity.

To defeat this impurity, you must exploit its physicochemical properties:

  • Basicity:

    
    , 
    
    
    
    .[1][2]
  • Solubility: Highly water-soluble; poor solubility in ether/hexanes.

  • Reactivity: Secondary amine (nucleophilic).

This guide provides three orthogonal workflows to eliminate piperazine: Extraction (LLE) , Scavenging , and Chromatography (SCX) .

Module 1: Liquid-Liquid Extraction (LLE)

The First Line of Defense

The Protocol: The "pH Swing"

If your product is lipophilic (LogP > 1) and not significantly basic (or has a


 < 4), an acidic wash is the most efficient removal method.

Step-by-Step:

  • Dissolution: Dissolve the crude reaction mixture in a non-polar organic solvent (EtOAc, DCM, or

    
    ).
    
  • Acidic Wash: Wash the organic layer 3x with 1M HCl or 10% Citric Acid (if your product is acid-sensitive).

    • Mechanism: At pH < 3, piperazine is fully diprotonated (

      
      ). This highly charged species partitions almost exclusively into the aqueous phase.
      
  • Brine Wash: Wash the organic layer once with saturated brine to remove residual water/acid.

  • Dry & Concentrate: Dry over

    
    , filter, and concentrate.
    
Troubleshooting LLE
Issue Diagnosis Solution
Product Loss Your product is also basic (

> 5) and protonated during the wash.
Stop LLE. Switch to Module 2 (Scavenging) or Module 3 (SCX) .
Emulsions Piperazine salts can act as surfactants in chlorinated solvents.Add a small amount of MeOH to the organic layer or filter the biphasic mixture through Celite.
Residual Piperazine Aqueous layer saturation.Increase the volume of the aqueous acid wash (1:1 v/v ratio). Check pH of aqueous layer; it must remain < 3.

Module 2: Chemical Scavenging

The "Magic Powder" Solution for Basic Products

If your product is a base (e.g., contains a tertiary amine or pyridine), an acid wash will remove your product along with the piperazine. In this scenario, use Polymer-Supported Isocyanates .

The Mechanism

Resin-bound isocyanates (e.g., PS-Isocyanate) react covalently with the nucleophilic secondary amine of piperazine to form an insoluble urea, which is filtered off. Tertiary amines (your product) are non-nucleophilic and do not react.

Scavenging Piperazine Free Piperazine (Solution) Complex Resin-Urea Complex (Insoluble Solid) Piperazine->Complex Nucleophilic Attack Resin PS-Isocyanate (Solid Bead) Resin->Complex Covalent Bond Filter Waste Bin Complex->Filter Filtration Product Tertiary Amine Product (Solution) Filtrate Pure Product Product->Filtrate Passes Through

Figure 1: Workflow for scavenging secondary amines using isocyanate resins.

Protocol: Isocyanate Scavenging
  • Calculate Loading: Determine the excess piperazine (in mmol). Use 2.0 - 3.0 equivalents of resin relative to the piperazine.

  • Solvent Selection: Dissolve crude in DCM, THF, or DCE. Avoid MeOH or water (these react with isocyanates).

  • Incubation: Add resin and shake/stir gently at Room Temperature for 2–16 hours.

    • Tip: Heating to 40°C can accelerate scavenging but risks degrading sensitive products.

  • Filtration: Filter the mixture through a fritted cartridge or Celite pad.

  • Rinse: Wash the resin cake with DCM to recover any entrained product.

Module 3: Strong Cation Exchange (SCX)

The "Catch and Release" Strategy

SCX chromatography is the gold standard when both the impurity and product are amines, but they have significantly different polarities or


 values.
The Protocol
  • Conditioning: Wash the SCX cartridge with MeOH, then equilibrate with 5% AcOH in MeOH.

  • Loading: Load your crude mixture dissolved in MeOH (or 5% AcOH/MeOH).

    • What happens: Both piperazine and your basic product bind to the sulfonic acid residues on the silica. Neutral impurities flow through.

  • Washing (The Critical Step): Wash with MeOH .

    • Differentiation: Piperazine is highly polar and basic. If your product is less basic, you may be able to elute the product with a weak base buffer while keeping piperazine bound, though usually, SCX is used to remove non-basic impurities.

    • Alternative Strategy (Displacement): If separating piperazine from a less basic amine, a gradient of increasing ammonia concentration can sometimes elute the weaker base first.

  • Elution: Elute with 2M

    
     in MeOH .
    
    • Result: This releases all bases. If piperazine co-elutes, you must rely on the difference in lipophilicity. Piperazine elutes very early on Reverse Phase (C18), while most drug-like molecules elute later.

SCX_Workflow Start Crude Mixture (Product + Piperazine + Neutrals) Load Load onto SCX Cartridge (Acidic/Neutral pH) Start->Load Wash Wash with MeOH Load->Wash Elute Elute with 2M NH3 in MeOH Wash->Elute Cartridge Retains Bases Neutrals Neutral Impurities (Elute in Wash) Wash->Neutrals Flow Through Bases Recovered Bases (Product + Piperazine) Elute->Bases Release

Figure 2: SCX "Catch and Release" mechanism. Note that this separates bases from neutrals, but requires subsequent C18 to separate piperazine from a basic product.

Module 4: Detection (Seeing the Invisible)

Piperazine has no aromatic rings and absorbs poorly at 254 nm. Relying on standard UV traces will lead to "ghost" contamination.

Visualization Protocols
MethodReagentObservationSensitivity
TLC Stain Ninhydrin Piperazine stains Red/Brown or weak purple (unlike primary amines which are deep blue). Requires strong heating.Moderate
TLC Stain Iodine (

)
Brown spots on yellow background. Universal stain.High
TLC Stain KMnO4 Yellow spot on purple background.High
LC-MS ELSD / CAD Evaporative Light Scattering or Charged Aerosol Detection sees everything non-volatile.Very High

Q: Why is my Ninhydrin stain weak? A: Secondary amines (like piperazine) do not form the classic "Ruhemann’s Purple" complex as efficiently as primary amines. Use Iodine or Dragendorff’s reagent for better visualization of secondary amines.

FAQ & Troubleshooting

Q: I tried acid extraction, but my product precipitated. A: Your product likely formed an insoluble HCl salt.

  • Fix: Add water to dissolve the salt (creating a biphasic system), then separate layers. If the salt is insoluble in water, filter the solid—it might be your pure product as the salt!

Q: Can I use "Boc-Anhydride" to remove piperazine? A: Yes, this is a classic "derivatization" trick.

  • Add 1.1 eq of

    
     (relative to excess piperazine) to the reaction mixture.
    
  • Stir for 30 mins. Piperazine becomes N-Boc-piperazine or N,N'-diBoc-piperazine .

  • These derivatives are non-basic and lipophilic. They will now remain in the organic layer during an acid wash (Module 1) or flow through an SCX cartridge (Module 3), allowing separation from your basic product.

Q: Piperazine is streaking on my silica column. A: Piperazine is essentially a "base magnet" for the acidic silanols on silica gel.

  • Fix: Pre-treat your silica column with 1% Triethylamine (TEA) or use 1%

    
     in your DCM/MeOH eluent. This neutralizes the silica, allowing piperazine to elute as a distinct band (usually very polar, 
    
    
    
    in 10% MeOH/DCM).

References

  • PubChem. (n.d.). Piperazine (Compound).[1][2][3][4][5] National Library of Medicine. Retrieved from [Link]

  • Biotage. (n.d.).[6] Strategies for Scavenging Amines using Isocyanate Resins. Biotage Technical Notes. Retrieved from [Link]

  • Khalili, F., Henni, A., & East, A. L. (2009).[4]

    
     Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 2914–2917. Retrieved from [Link]
    
  • University of Washington. (n.d.). TLC Staining Solutions and Protocols. UW Department of Chemistry. Retrieved from [Link]

  • Agilent Technologies. (2008). SampliQ SCX Technical Note: Mixed-Mode Cation Exchange Polymer Solid-Phase Extraction. Retrieved from [Link]

Sources

Troubleshooting inconsistent melting point data for adamantyl ketones

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Inconsistent Melting Point Data for Adamantyl Ketones Ticket ID: #ADAM-MP-404 Assigned Specialist: Dr. A. V.[1] Thorne, Senior Application Scientist

Executive Summary: The "Plastic Crystal" Anomaly

If you are observing melting points (MP) for adamantyl ketones that are broad, unrepeatable, or significantly lower than literature values , you are likely not witnessing a purity issue, but a thermodynamic characteristic of the adamantane cage.

Adamantane derivatives belong to a class of materials known as Plastic Crystals (Orientationally Disordered Crystals).[1] Unlike rigid crystalline lattices, globular adamantane molecules can rotate freely in their crystal sites before they actually melt. This creates a "waxy" solid phase that automated capillary melting point apparatuses frequently misinterpret as a liquid.

Furthermore, the high symmetry of the adamantane cage leads to weak intermolecular forces, causing these compounds to sublime rapidly below their melting points, often vanishing from the capillary tube before the melt occurs.

Quick Diagnostic: Symptom vs. Root Cause

ObservationProbable CauseRecommended Action
Sample disappears or moves up the capillary tube before melting.Sublimation: High vapor pressure of the globular cage.Switch to Sealed Capillary or DSC (Hermetic Pan).[2]
MP is 20-40°C lower than expected; transition looks "mushy" or broad.Plastic Phase Transition: Solid-solid transition (Order

Disorder) mistaken for melting.
Use DSC to distinguish

from

.[2]
Bubbling occurs during melting; MP is depressed.Lattice Inclusion (Clathrate): Solvent trapped in the adamantane void space.Perform TGA ; dry sample under high vacuum (>10

mbar) above

.
Double Melting Point (Solid

Liquid

Solid

Liquid).
Metastable Polymorphism: Kinetic form melting and recrystallizing into thermodynamic form.Heat-Cool-Heat cycle on DSC to resolve polymorphs.

Workflow Visualization: Troubleshooting Logic

Figure 1: Decision tree for resolving adamantyl ketone thermal anomalies.

TroubleshootingFlow Start Start: Inconsistent MP Data Obs1 Observation: Sample Vanishes/Shrinks? Start->Obs1 Obs2 Observation: Broad/Mushy Range? Obs1->Obs2 No CauseSub Cause: Sublimation Obs1->CauseSub Yes Obs3 Observation: Bubbling/Gas Evolution? Obs2->Obs3 No CausePlas Cause: Plastic Phase Transition Obs2->CausePlas Yes CauseSolv Cause: Solvent Clathrate Obs3->CauseSolv Yes SolSeal Solution: Sealed Capillary / Hermetic DSC CauseSub->SolSeal SolDSC Solution: DSC (Identify T_solid-solid) CausePlas->SolDSC SolTGA Solution: TGA + High Vac Drying CauseSolv->SolTGA

Caption: Logical pathway to identify the root cause of thermal inconsistencies based on visual symptoms.

Detailed Troubleshooting Protocols

Issue 1: The "Ghost Sample" (Sublimation Interference)

The Problem: Adamantyl ketones (e.g., 1-adamantyl methyl ketone) have high vapor pressures.[1] In an open capillary, the compound sublimes (Solid


 Gas) rather than melts. This is often misinterpreted as decomposition or a "high melting" impurity.

The Protocol: Sealed Capillary Method Standard open-tube measurements are invalid for these compounds.

  • Preparation: Load the sample into a standard glass capillary tube.

  • Compaction: Tap the tube vigorously to pack the sample at the bottom.

  • Sealing: Using a micro-torch or a Bunsen burner pilot flame, carefully melt the glass above the sample to create a hermetic seal.

    • Critical Step: Ensure the glass seal is thick enough to withstand internal pressure (~2-3 atm).

  • Measurement: Place the sealed tube into the melting point apparatus.

  • Ramp Rate: Use a faster ramp rate (5-10°C/min) near the expected MP to minimize the time available for sublimation equilibrium, though the seal is the primary safeguard.

Issue 2: The "Mushy Melt" (Plastic Phase Transitions)

The Problem: You observe a "softening" at 50°C, but the meniscus doesn't form until 80°C. The Science: Adamantane derivatives often transition from a Rigid Crystal (ordered) to a Plastic Crystal (molecules rotating in place) before becoming Liquid . Automated optical sensors trigger on the change in light transmission caused by the plastic phase, recording a false low MP.

The Protocol: Differential Scanning Calorimetry (DSC) DSC is the only way to validate these compounds accurately.

  • Pan Selection: Use Hermetically Sealed Aluminum Pans (to prevent sublimation).[1][2]

  • Sample Mass: 2–5 mg (weighed to ±0.01 mg).

  • Purge Gas: Nitrogen at 50 mL/min.

  • Thermal Cycle:

    • Heat 1: 25°C to [Expected MP + 20°C] at 10°C/min. (Erases thermal history).

    • Cool: Down to 0°C at 10°C/min.

    • Heat 2: 0°C to [Expected MP + 20°C] at 5°C/min.

  • Analysis:

    • Look for a small endotherm (Plastic Transition,

      
      ) followed by a larger endotherm (Melting, 
      
      
      
      ).
    • Note: According to Timmermans' criterion, plastic crystals have a low entropy of fusion (

      
      ) because the solid is already highly disordered [1, 2].
      
Issue 3: The "Solvent Trap" (Lattice Inclusion)

The Problem: The adamantane cage acts like a "host" molecule, trapping small solvent molecules (methanol, acetone) in the crystal lattice voids. This is not surface impurity; it is a clathrate . Standard vacuum drying is often ineffective.[1]

The Protocol: TGA-Guided Desolvation

  • Diagnosis: Run Thermogravimetric Analysis (TGA).[2] A weight loss of 5-10% before the melting onset indicates trapped solvent.

  • Purification:

    • Dissolve the ketone in a solvent too bulky to fit in the lattice (e.g., tert-butyl methyl ether or isopropyl acetate) [3].

    • Alternatively, sublime the product under high vacuum (0.1 mmHg). Sublimation is the gold standard for purifying adamantane derivatives as it leaves non-volatile impurities and solvents behind [4].

Mechanism Visualization: The Energy Landscape

Figure 2: Energy landscape of adamantane phase transitions.

PhaseTransition Ordered Phase II: Ordered Crystal (Rigid Lattice) Low Entropy Plastic Phase I: Plastic Crystal (Rotational Disorder) High Entropy Ordered->Plastic T_solid-solid (Often mistaken for melt) Gas Gas Phase Ordered->Gas Sublimation (If unsealed) Liquid Liquid Phase (Translational Disorder) Plastic->Liquid T_melt (True Melting Point)

Caption: Adamantane derivatives often pass through a "Plastic" phase where molecules rotate in place before truly melting.[1]

Frequently Asked Questions (FAQ)

Q: My 1-adamantyl methyl ketone melts at 53-55°C, but a new batch melts at 48°C. Is it impure? A: Not necessarily. 1-adamantyl methyl ketone (CAS 1660-04-4) is polymorphic.[1] The 53-55°C value is the standard "ordered" phase. The 48°C value may represent a metastable polymorph or the onset of the plastic phase transition. Run a DSC; if the purity by GC/HPLC is >98%, the thermal anomaly is physical, not chemical [5].

Q: Can I use standard capillary tubes if I heat very fast? A: We strongly advise against this. "Fast heating" (e.g., 20°C/min) creates thermal lag, resulting in overshoot and inaccurate data. It also does not fully prevent sublimation. Sealed capillaries are the only way to obtain publication-quality data without a DSC.

Q: Why does my sample recrystallized from acetone bubble when melting? A: Adamantane derivatives form stable inclusion complexes with ketones and alcohols.[1] The "bubbling" is acetone escaping the lattice as the crystal structure collapses. You must dry the sample at temperatures above the glass transition or use sublimation for final purification [6].

References

  • Timmermans, J. (1961). Plastic Crystals: A Historical Review. Journal of Physics and Chemistry of Solids.

  • Aznar Luque, A., et al. (2021).[3] Revisiting the Disorder–Order Transition in 1-X-Adamantane Plastic Crystals. The Journal of Physical Chemistry C.

  • Idemitsu Kosan Co Ltd. (2012). Purification method of adamantane monools. Patent JP4984548B2.

  • Perlovich, G. L., & Volkova, T. V. (2018). Sublimation thermodynamics aspects of adamantane and memantine derivatives. Physical Chemistry Chemical Physics.[1][4]

  • Sigma-Aldrich. (2024). Product Specification: 1-Adamantyl Methyl Ketone.[1][5][6]

  • Mohamed, S., et al. (2016). Solvent inclusion in the crystal structure of adamantane derivatives. IUCrJ.

Sources

Safety Operating Guide

Comprehensive Safety and Handling Guide: Personal Protective Equipment for Adamantanyl 4-(2-fluorophenyl)piperazinyl ketone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of Adamantanyl 4-(2-fluorophenyl)piperazinyl ketone. As a novel compound, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, the following recommendations are built upon a composite hazard assessment of its constituent chemical moieties: the adamantane cage, the piperazine ring, and the fluorophenyl ketone group. This document is intended for use by trained researchers, scientists, and drug development professionals in a controlled laboratory setting.

Hazard Analysis: A Composite Approach to Safety

Understanding the potential risks associated with Adamantanyl 4-(2-fluorophenyl)piperazinyl ketone is paramount for establishing a robust safety protocol. The risk profile is inferred from the known hazards of its structural components.

  • The Adamantane Moiety : Adamantane is a rigid, bulky, and lipophilic hydrocarbon structure.[1][2] As a solid, it can form dust, which may pose an inhalation hazard and, in fine concentrations, could be explosive.[3][4] While adamantane itself has relatively low toxicity, some of its derivatives can cause skin and respiratory irritation.[5][6]

  • The Piperazine Ring : Piperazine and its derivatives are a class of compounds with significant toxicological profiles. They are known to have psychostimulant effects and can pose serious health risks.[7][8][9] Documented hazards include:

    • Sensitization : Piperazine compounds can be potent skin and respiratory sensitizers, meaning repeated exposure can lead to allergic reactions.[10][11]

    • Neurotoxicity : High doses of piperazine have been linked to severe neurotoxic symptoms.[11]

    • Systemic Effects : Various piperazine derivatives have demonstrated cytotoxic, hepatotoxic (liver toxicity), and cardiotoxic (heart toxicity) effects in studies.[7][12]

  • The 4-(2-fluorophenyl)piperazinyl ketone Moiety : Similar compounds, such as 1-(4-Fluorophenyl)piperazine, are known to be toxic if swallowed and can cause serious skin and eye irritation, as well as respiratory irritation.[13] The ketone functional group can also contribute to the overall reactivity and toxicological profile of the molecule.

Personal Protective Equipment (PPE): A Multi-Laden Defense

A comprehensive PPE strategy is essential for mitigating the risks identified above. The following table outlines the minimum required PPE for various laboratory operations involving Adamantanyl 4-(2-fluorophenyl)piperazinyl ketone.

Operation Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Handling Solid Compound (Weighing, Aliquoting) Double-gloved with nitrile glovesChemical safety goggles and a face shieldLaboratory coat with tight-fitting cuffsN95 or higher certified respirator
Preparing Solutions (Dissolving in Solvents) Double-gloved with nitrile glovesChemical safety gogglesLaboratory coat with tight-fitting cuffsWork within a certified chemical fume hood
Running Reactions and Work-up Double-gloved with nitrile glovesChemical safety gogglesLaboratory coat with tight-fitting cuffsWork within a certified chemical fume hood
Handling Waste and Decontamination Double-gloved with nitrile glovesChemical safety gogglesLaboratory coat with tight-fitting cuffsAs needed, based on potential for aerosolization
Diagram: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection start Start: Handling Adamantanyl 4-(2-fluorophenyl)piperazinyl ketone task_assessment Assess the Task start->task_assessment is_solid Handling Solid Form? task_assessment->is_solid is_solution Working with Solutions? task_assessment->is_solution is_solid->is_solution No weighing Weighing or Transferring Powder? is_solid->weighing Yes in_hood Work in a Certified Chemical Fume Hood is_solution->in_hood Yes ppe_solid Required PPE: - Double Nitrile Gloves - Safety Goggles & Face Shield - Lab Coat - N95 Respirator weighing->ppe_solid ppe_solution Required PPE: - Double Nitrile Gloves - Safety Goggles - Lab Coat in_hood->ppe_solution

Caption: PPE selection workflow for handling the target compound.

Operational and Logistical Plans

Beyond wearing the correct PPE, safe handling requires strict adherence to operational protocols and having clear logistical plans for emergencies and disposal.

Engineering Controls

All work with Adamantanyl 4-(2-fluorophenyl)piperazinyl ketone, especially when handling the solid form or preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][4] Ensure that the fume hood has been recently certified and is functioning correctly.

Step-by-Step PPE Protocols

Donning (Putting On) PPE:

  • Hand Hygiene: Wash and dry your hands thoroughly.

  • Inner Gloves: Put on the first pair of nitrile gloves.

  • Lab Coat: Don a clean, buttoned laboratory coat with snug-fitting cuffs.

  • Respiratory Protection: If handling the solid outside of a fume hood (not recommended) or if there is a risk of aerosolization, don a fit-tested N95 respirator or higher.

  • Eye/Face Protection: Put on chemical safety goggles. If there is a splash hazard or you are handling the solid, add a face shield over the goggles.

  • Outer Gloves: Put on the second pair of nitrile gloves, ensuring the cuffs of the gloves go over the cuffs of the lab coat.

Doffing (Taking Off) PPE:

  • Outer Gloves: Remove the outer pair of gloves without touching your skin with the contaminated glove surface. Dispose of them in the designated hazardous waste container.

  • Lab Coat: Unbutton the lab coat and remove it by rolling it down your arms, keeping the contaminated outer surface away from your body.

  • Face/Eye Protection: Remove the face shield (if used), followed by the safety goggles.

  • Inner Gloves: Remove the inner pair of gloves.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[10] Remove any contaminated clothing. Do not use alcohol-based hand rubs or bleach.[14] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[10] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[10]

  • Ingestion: Do NOT induce vomiting.[10] Rinse the mouth with water. Seek immediate medical attention.

Diagram: Emergency Response for Spills

Spill_Response spill Spill Occurs alert Alert personnel in the area and evacuate if necessary spill->alert ppe_check Ensure you are wearing appropriate PPE alert->ppe_check contain Contain the spill with absorbent material ppe_check->contain clean Clean the spill area (use appropriate kit) contain->clean decontaminate Decontaminate the area and affected equipment clean->decontaminate dispose Dispose of all contaminated materials as hazardous waste decontaminate->dispose report Report the incident to your supervisor and EHS office dispose->report

Caption: Immediate steps for responding to a chemical spill.

Decontamination and Disposal Plan

Proper disposal is a critical final step in the safe handling of this compound.

Decontamination:

  • All non-disposable equipment (glassware, spatulas, etc.) that has come into contact with the compound should be decontaminated.

  • Rinse the equipment with an appropriate organic solvent (such as ethanol or acetone) to dissolve any residue. Collect this rinsate as hazardous waste.[15]

  • Follow the solvent rinse with a thorough wash using soap and water.

Disposal:

  • Solid Waste: All disposable items contaminated with Adamantanyl 4-(2-fluorophenyl)piperazinyl ketone (e.g., gloves, weigh boats, paper towels, absorbent pads) must be collected in a designated, sealed, and clearly labeled hazardous waste container.[15]

  • Liquid Waste: Unused solutions and solvent rinsates must be collected in a separate, compatible, and clearly labeled hazardous waste container.

  • Never dispose of this chemical down the drain or in the regular trash. [15]

  • Final Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the chemical waste. The recommended method of disposal for such compounds is typically incineration by a licensed hazardous waste disposal company.[5][15]

References

  • Benchchem. (n.d.). Proper Disposal of N-2-adamantyl-3,5-dimethylbenzamide: A Guide for Laboratory Professionals.
  • Welz, A., & Koba, M. (2019). Piperazine derivatives as dangerous abused compounds. Acta Pharmaceutica, 70(4), 423-441.
  • Koba, M., & Welz, A. (2020). Piperazine derivatives as dangerous abused compounds. PubMed.
  • Thermo Fisher Scientific. (2018, January 18). SAFETY DATA SHEET: Piperazine.
  • ResearchGate. (n.d.). (PDF) Piperazine Derivatives as Dangerous Abused Compounds.
  • NICNAS. (2018, October 26). Piperazine salts: Human health tier II assessment.
  • Chemos GmbH & Co. KG. (2021, August 12). Safety Data Sheet: Adamantane.
  • Synquest Labs. (2016, December 6). Adamantane-1-carboxylic acid Safety Data Sheet.
  • Koba, M., et al. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. PMC.
  • Carl ROTH. (n.d.). Safety Data Sheet: Adamantane.
  • Fisher Scientific. (2010, October 20). SAFETY DATA SHEET: 3-Amino-1-adamantanol.
  • Thermo Fisher Scientific. (2025, October 24). SAFETY DATA SHEET: 1-(4-Fluorophenyl)piperazine dihydrochloride.
  • Centers for Disease Control and Prevention. (2024, September 20). PPE and Decontamination.
  • Wikipedia. (n.d.). Adamantane.
  • MDPI. (2026, January 27). Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Adamantanyl 4-(2-fluorophenyl)piperazinyl ketone
Reactant of Route 2
Reactant of Route 2
Adamantanyl 4-(2-fluorophenyl)piperazinyl ketone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.